dicyclohexylborane
Description
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Properties
IUPAC Name |
dicyclohexylborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYOSXARXANYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23B | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dicyclohexylborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
Dicyclohexylborane (B74569), a sterically hindered dialkylborane, has emerged as a valuable reagent in organic synthesis, renowned for its high regio- and stereoselectivity in hydroboration reactions. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, provides detailed experimental protocols for its synthesis and key applications, and illustrates critical reaction pathways and workflows through detailed diagrams. The presented data and methodologies are intended to serve as a practical resource for the effective utilization of this versatile reagent in complex molecule synthesis.
Core Properties of this compound
This compound is a white solid organoborane compound that is typically used in situ or stored under an inert atmosphere due to its reactivity.[1] Its bulky cyclohexyl groups are pivotal to its selective reactivity.[2]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃B | [1][3] |
| Molecular Weight | 178.12 g/mol | [1][3] |
| Physical State | White solid | [3] |
| Melting Point | 103-105 °C | [1][3] |
| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [1][3] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane. | [3] |
| Stability | Must be used immediately upon generation or stored as a solid under dry nitrogen. | [1][3] |
Spectroscopic Data
While detailed spectroscopic data for this compound is not always readily available in compiled formats, the following provides an overview of expected spectroscopic characteristics based on related compounds and general principles.
-
¹¹B NMR: The ¹¹B NMR spectrum is a key technique for characterizing organoboranes. For a dialkylborane like this compound, a broad signal is expected in the upfield region of the spectrum.
-
¹H NMR: The ¹H NMR spectrum would be complex, showing broad multiplets for the cyclohexyl protons. The B-H proton, if observable, would likely be a very broad signal.
-
¹³C NMR: The ¹³C NMR spectrum would show signals corresponding to the carbons of the cyclohexyl rings.
-
IR Spectroscopy: The most characteristic feature in the IR spectrum of this compound would be the B-H stretching vibration, which typically appears in the region of 2500-2600 cm⁻¹. The C-H stretching and bending vibrations of the cyclohexyl groups would also be prominent.
Synthesis and Handling
This compound is most commonly prepared by the hydroboration of cyclohexene (B86901) with a borane (B79455) source.[3][4]
Synthesis of this compound
The synthesis involves the reaction of two equivalents of cyclohexene with one equivalent of borane, typically from a borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (THF) complex.[3]
Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
Cyclohexene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Dry glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.
-
Charge the flask with 50 mmol of borane-dimethyl sulfide complex and 18 mL of anhydrous THF.[3]
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add 115 mmol of cyclohexene dropwise to the cooled solution via the dropping funnel over a period of 30 minutes.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[3]
-
This compound will precipitate from the solution as a white solid.[3]
-
The resulting slurry can be used directly for subsequent reactions, or the solid can be isolated by filtration under an inert atmosphere if required.
Safety Precautions: this compound is flammable and reacts with water.[5] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Applications in Organic Synthesis
This compound is a versatile reagent with primary applications in hydroboration and reduction reactions.
Hydroboration of Alkenes and Alkynes
The steric bulk of the dicyclohexyl groups allows for the highly regioselective hydroboration of less sterically hindered alkenes and alkynes.[2] The subsequent oxidation of the resulting organoborane provides anti-Markovnikov alcohols with high stereospecificity (syn-addition).[2]
Hydroboration-Oxidation of a Terminal Alkyne.
Experimental Protocol: Hydroboration-Oxidation of 1-Octene (B94956)
Materials:
-
This compound (prepared in situ as described in section 2.2)
-
1-Octene
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To the slurry of this compound (prepared from 50 mmol of BH₃•SMe₂) in THF at 0 °C, add 50 mmol of 1-octene dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 15 mL of 3 M NaOH solution, followed by the dropwise addition of 15 mL of 30% H₂O₂ solution, ensuring the temperature remains below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-octanol.
Reduction of Carbonyl Compounds
This compound can also be used as a reducing agent for aldehydes and ketones. Its steric bulk can lead to high diastereoselectivity in the reduction of sterically hindered ketones.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a reaction involving this compound.
General Experimental Workflow.
Conclusion
This compound is a powerful and selective reagent in the arsenal (B13267) of the modern organic chemist. Its utility in achieving specific stereochemical outcomes in hydroboration reactions makes it particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe implementation in the laboratory, enabling researchers to leverage its unique reactivity to advance their synthetic goals. Careful adherence to anhydrous and inert atmosphere techniques is paramount to achieving successful and reproducible results with this reagent.
References
An In-depth Technical Guide to Dicyclohexylborane: Structure, Properties, and Applications
Dicyclohexylborane (B74569), often abbreviated as Chx₂BH, is a sterically hindered organoborane reagent that plays a significant role in organic synthesis. Its bulky cyclohexyl groups impart high regioselectivity and stereoselectivity in hydroboration reactions, making it a valuable tool for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Structure and Properties
This compound is an organoboron compound with the chemical formula C₁₂H₂₃B.[1][2] The central boron atom is bonded to a hydrogen atom and two cyclohexyl groups.[3] This structure creates a sterically hindered environment around the boron center, which is a key determinant of its reactivity and selectivity.[2][3] In solution and in the solid state, it exists as a dimer with bridging hydrogens.[3]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₃B (monomer) | [1][2][4][5][6] |
| Molecular Weight | 178.12 g/mol | [2][4][5] |
| Appearance | White solid | [1][2][3] |
| Melting Point | 103-105 °C | [2][3][4] |
| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [2][4] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane. | [2][4][7] |
| Key Characteristics | Acts as a Lewis acid, pyrophoric, and reacts with water. | [1][8][9] |
This compound is a pyrophoric solid, meaning it can catch fire spontaneously when exposed to air.[1][9][10] It is also highly reactive with water and causes severe skin burns and eye damage.[1][8][9] Therefore, it must be handled with extreme care under an inert atmosphere.[4][7]
Spectroscopic Data
Synthesis of this compound: Experimental Protocols
The most common method for preparing this compound is the hydroboration of cyclohexene (B86901) with a borane (B79455) source, typically in a 2:1 molar ratio of cyclohexene to borane.[3] The most frequently used borane sources are borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) and borane-tetrahydrofuran (B86392) complex (BH₃·THF).[2][7][12]
Protocol 1: Synthesis using Borane-Dimethyl Sulfide (BMS)
This protocol is adapted from established laboratory procedures.[2][12][13]
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Cyclohexene
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask with a magnetic stir bar and septum
Procedure:
-
A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a septum inlet is flushed with nitrogen or argon.
-
Charge the flask with 50 mmol of borane-dimethyl sulfide complex and 18 mL of freshly distilled anhydrous THF.[2][12]
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add 115 mmol of cyclohexene dropwise to the stirred solution.[2]
-
Continue stirring the reaction mixture at 0 °C for 1 to 3 hours.[2][13]
-
This compound will precipitate from the solution as a white solid.[2][12]
-
The supernatant can be removed via a cannula, and the solid can be washed with cold, dry ether.[13]
-
The resulting solid this compound should be used immediately or stored under a dry, inert atmosphere.[4][7]
Protocol 2: Synthesis using Borane-Tetrahydrofuran (BH₃·THF)
This method is an alternative to using the BMS complex.
Materials:
-
1M solution of borane in tetrahydrofuran (BH₃·THF)
-
Cyclohexene
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask with a magnetic stir bar and septum
Procedure:
-
To a stirred, ice-cold solution of 1M borane in THF (10 mL), add a solution of cyclohexene (2 mL, 1.64 g) in 6 mL of dry THF dropwise.
-
Allow the mixture to stir at 0-5 °C for approximately 1.5 hours.
-
The resulting slurry contains this compound, which can be used in situ for subsequent reactions.
Below is a diagram illustrating the general synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile reagent with several key applications in organic synthesis.
Hydroboration of Alkenes and Alkynes
The primary application of this compound is in the hydroboration of alkenes and alkynes.[1][2][7] This reaction involves the addition of the B-H bond across a carbon-carbon double or triple bond.[3]
-
Regioselectivity: Due to its steric bulk, this compound exhibits high regioselectivity, adding to the less sterically hindered carbon atom of the double or triple bond.[3] This results in an anti-Markovnikov addition pattern.[3][14][15]
-
Stereoselectivity: The hydroboration reaction proceeds via a concerted mechanism, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double or triple bond.[1][14][15]
The resulting organoborane intermediates are versatile and can be transformed into a variety of functional groups. The most common transformation is oxidation to an alcohol.
Hydroboration-Oxidation
The hydroboration-oxidation sequence is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[1][16][17]
-
Hydroboration: The alkene reacts with this compound to form a trialkylborane intermediate.
-
Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), to yield the corresponding alcohol.[1][18]
Caption: The two-step hydroboration-oxidation of an alkene.
Other Applications
-
Reducing Agent: this compound can be used as a reducing agent for ketones and α,β-unsaturated ketones.[1][2][4][7]
-
Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and fragrances.[1]
-
Precursor to other Organoboranes: this compound can be a precursor for the synthesis of other organoborane reagents.[1]
The following diagram illustrates the relationship between the properties and applications of this compound.
Caption: Logical relationship of this compound's properties and applications.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Pyrophoric: It can ignite spontaneously upon contact with air.[1][9][10] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Water Reactive: It reacts readily with water.[1]
-
Corrosive: It causes severe skin burns and eye damage.[1][8][9]
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles with side shields.[8][10]
-
Handle with chemical-impermeable gloves.[8]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[19]
-
Recommended storage is in a cool place, often at 2-8 °C.[19]
In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8] For spills, evacuate the area and prevent further leakage if it is safe to do so.[8] Always refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[8][10]
References
- 1. Buy this compound | 1568-65-6 [smolecule.com]
- 2. This compound (1568-65-6) for sale [vulcanchem.com]
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- 4. This compound CAS#: 1568-65-6 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound | 1568-65-6 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02729A [pubs.rsc.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Hydroboration - Wikipedia [en.wikipedia.org]
- 15. Brown Hydroboration [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 18. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 19. chemicalbook.com [chemicalbook.com]
Synthesis of Dicyclohexylborane from Cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylborane (B74569), a sterically hindered dialkylborane, is a versatile and highly selective reagent in organic synthesis. Its primary application lies in the hydroboration of alkenes and alkynes, a fundamental transformation that introduces a boron moiety, which can be subsequently converted into a variety of functional groups with high regio- and stereoselectivity. This technical guide provides an in-depth overview of the synthesis of this compound from cyclohexene (B86901), focusing on the prevalent hydroboration methodology. Detailed experimental protocols, quantitative data, and a mechanistic overview are presented to equip researchers with the necessary knowledge for the successful preparation and application of this valuable synthetic tool.
Introduction
This compound, often abbreviated as (C₆H₁₁)₂BH, is a white solid organoborane compound.[1] Its bulky cyclohexyl groups impart significant steric hindrance, which is the basis for its high regioselectivity in hydroboration reactions, favoring addition to the less substituted carbon of an alkene (anti-Markovnikov addition).[2][3] This characteristic makes it a superior choice over less hindered boranes for specific synthetic transformations where precise control of stereochemistry is crucial.[4] this compound is a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][4]
This guide will focus on the most common and practical method for the preparation of this compound: the direct hydroboration of cyclohexene with a borane (B79455) source.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the hydroboration of cyclohexene.[1] This reaction involves the addition of a B-H bond across the double bond of two cyclohexene molecules. The reaction is typically carried out using a borane complex, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH₃·THF), in an ethereal solvent.[5]
Reaction Scheme
The overall reaction can be represented as follows:
Where L is typically dimethyl sulfide (SMe₂) or tetrahydrofuran (B95107) (THF).
Mechanism of Hydroboration
The formation of this compound proceeds through a two-step hydroboration mechanism.[1]
-
First Hydroboration: A molecule of borane reacts with one equivalent of cyclohexene to form cyclohexylborane.
-
Second Hydroboration: The resulting cyclohexylborane, which still possesses B-H bonds, reacts with a second equivalent of cyclohexene to yield this compound.[1]
The reaction proceeds via a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.[6][7]
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound using two common borane sources.
Protocol 1: Using Borane-Dimethyl Sulfide (BMS) Complex
This procedure is adapted from a well-established method in Organic Syntheses.[8]
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Cannula or syringe for transfer of supernatant
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
An oven-dried 250-mL, round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with cyclohexene (0.33 mol) and dry diethyl ether (100 mL).[8]
-
The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere.[8]
-
Borane-dimethyl sulfide complex (0.16 mol) is added dropwise to the stirred solution over 30 minutes.[8]
-
The reaction mixture is stirred at 0°C for an additional 3 hours. During this time, this compound precipitates as a white solid.[5][8]
-
Stirring is stopped, and the solid is allowed to settle.[8]
-
The supernatant is carefully removed via a syringe or cannula.[8]
-
The remaining solid is dried under reduced pressure to afford this compound as a white solid.[8] The product is typically used without further purification.[8]
Protocol 2: Using Borane-Tetrahydrofuran (BH₃·THF) Complex
This protocol offers an alternative using the commonly available BH₃·THF complex.[5]
Materials:
-
Cyclohexene
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Ice bath
Procedure:
-
To a stirred, ice-cold 1 M solution of borane in tetrahydrofuran (10 ml), a solution of cyclohexene (2 ml, 1.64 g) in dry tetrahydrofuran (6 ml) is added dropwise.
-
The reaction mixture is stirred at 0°-5°C for 1.5 hours.
-
The resulting slurry of this compound can be used directly for subsequent reactions or isolated by removing the solvent under reduced pressure.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₃B | [4] |
| Molecular Weight | 178.12 g/mol | [4] |
| Physical State | White solid | [1] |
| Melting Point | 103-105°C | [4] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane.[4][9] |
Table 1: Physical and Chemical Properties of this compound
| Reactant | Molar Ratio (Cyclohexene:Borane Source) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexene, Borane-dimethyl sulfide | 2.06 : 1 | Diethyl ether | 0 | 3 | 92-99 | [8] |
| Cyclohexene, Borane-tetrahydrofuran | 2 : 1 | Tetrahydrofuran | 0-5 | 1.5 | Not specified, used in situ |
Table 2: Summary of Reaction Conditions and Yields
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Reaction Mechanism
The diagram below outlines the stepwise mechanism of this compound formation from cyclohexene and borane.
Safety and Handling
-
Borane-dimethyl sulfide complex is corrosive, flammable, and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[8]
-
This compound is flammable and water-reactive.[1] It should be handled under an inert atmosphere of nitrogen or argon.[4][9] It can cause skin and eye irritation.[1]
-
All glassware should be thoroughly dried before use to prevent reaction with the water-sensitive reagents.
Applications in Drug Development and Research
This compound is a valuable reagent in the synthesis of complex organic molecules due to its high selectivity. Its applications include:
-
Hydroboration-Oxidation: The resulting organoborane can be oxidized to produce alcohols with anti-Markovnikov regioselectivity.[1][6]
-
Asymmetric Synthesis: Chiral versions of this compound derivatives are used in asymmetric synthesis to introduce chirality.
-
Carbon-Carbon Bond Formation: The organoborane intermediate can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2]
-
Reduction of Carbonyl Compounds: this compound can be used for the selective reduction of certain carbonyl compounds.[9]
Conclusion
The synthesis of this compound from cyclohexene via hydroboration is a reliable and high-yielding procedure that is fundamental to modern organic synthesis. The use of either borane-dimethyl sulfide or borane-tetrahydrofuran complexes provides accessible routes to this important reagent. By understanding the detailed experimental protocols and the underlying reaction mechanism, researchers can effectively prepare and utilize this compound for a wide range of synthetic applications, particularly in the fields of pharmaceutical and natural product synthesis where control of stereochemistry is paramount.
References
- 1. Buy this compound | 1568-65-6 [smolecule.com]
- 2. This compound | High-Purity Boron Reagent | RUO [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound (1568-65-6) for sale [vulcanchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 1568-65-6 [chemicalbook.com]
Dicyclohexylborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1568-65-6
Introduction
Dicyclohexylborane (B74569), a sterically hindered organoborane, is a versatile and highly selective reagent in organic synthesis. Its unique structural characteristics, featuring a boron atom bonded to two bulky cyclohexyl groups, govern its reactivity, making it particularly valuable for the hydroboration of alkenes and alkynes. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, key applications in organic chemistry and drug development, and detailed experimental protocols.
Physicochemical Properties
This compound is a white solid that is soluble in various organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1568-65-6 | [2] |
| Molecular Formula | C₁₂H₂₃B | [1] |
| Molecular Weight | 178.12 g/mol | [1] |
| Melting Point | 103-105 °C | [1] |
| Boiling Point | 263.7±23.0 °C (Predicted) | [1] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane. | [1] |
| Physical State | White solid | [2] |
Synthesis of this compound
The most common method for the preparation of this compound is the hydroboration of cyclohexene (B86901) with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or a borane-tetrahydrofuran (B86392) (THF) complex.[3] The product precipitates from the reaction mixture as a white solid.[3]
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established synthetic procedures.[3][4]
Materials:
-
Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-THF complex (1 M)
-
Cyclohexene (freshly distilled)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Nitrogen gas atmosphere
-
Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet
Procedure:
-
A 250 mL Schlenk flask, equipped with a magnetic stir bar and under a positive pressure of nitrogen, is charged with the borane source (e.g., 50 mmol of BH₃・SMe₂).[3]
-
The flask is cooled to 0 °C in an ice bath.
-
Freshly distilled cyclohexene (e.g., 115 mmol) is added dropwise to the stirred solution.[3]
-
The reaction mixture is stirred at 0 °C for approximately 1-3 hours.[3][4] During this time, this compound precipitates as a white solid.[3]
-
The supernatant can be removed via cannula, and the solid residue is dried under reduced pressure to yield this compound, which should be used immediately or stored under a dry nitrogen atmosphere.[4][5]
Applications in Organic Synthesis and Drug Development
This compound is a key reagent in several organic transformations, most notably in hydroboration reactions. Its steric bulk allows for high regioselectivity, typically leading to the anti-Markovnikov addition of the borane to an alkene or alkyne.[6] The resulting organoborane can then be further transformed into a variety of functional groups, with the oxidation to an alcohol being the most common.[6]
While direct incorporation of the this compound moiety into final drug products is uncommon, its utility as a stereoselective and regioselective reagent is crucial in the synthesis of complex intermediates for pharmaceuticals.[2] The ability to control the stereochemistry of hydroxyl groups is of paramount importance in drug design, as the biological activity of a molecule is often highly dependent on its three-dimensional structure.
Boron-containing compounds, in general, are gaining increasing attention in medicinal chemistry.[7] The unique electronic properties of boron allow for interactions with biological targets that are not achievable with carbon-based analogs.[7] While this compound itself is primarily a synthetic tool, the broader field of organoboron chemistry is an active area of research in drug discovery.[7][8]
Key Experimental Protocols
Hydroboration-Oxidation of an Alkene
This protocol describes a general procedure for the hydroboration of an alkene followed by oxidation to the corresponding alcohol.
Materials:
-
This compound (prepared in situ or as a solid)
-
Alkene
-
Anhydrous THF
-
Sodium hydroxide (B78521) solution (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Nitrogen gas atmosphere
Procedure:
-
The alkene is dissolved in anhydrous THF in a flask under a nitrogen atmosphere.
-
The slurry of this compound in THF is added to the alkene solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete hydroboration.
-
The reaction is cooled back to 0 °C, and sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.
-
The mixture is stirred for several hours, allowing for the oxidation of the organoborane.
-
The reaction is then worked up using standard extraction procedures to isolate the alcohol product.
Signaling Pathways and Experimental Workflows
The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The workflow and the reaction mechanism are well-established.
Caption: Workflow of the hydroboration-oxidation reaction.
The mechanism of hydroboration involves a concerted syn-addition of the B-H bond across the alkene double bond.[9] The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon.[10] The subsequent oxidation step proceeds with retention of stereochemistry, where the boron atom is replaced by a hydroxyl group.[11]
Caption: Simplified mechanism of hydroboration-oxidation.
Safety and Handling
This compound is a flammable solid and is air and moisture sensitive.[2][12] It should be handled under an inert atmosphere of nitrogen or argon.[5] It can cause severe skin burns and eye damage.[12] Appropriate personal protective equipment, including flame-retardant clothing, gloves, and safety goggles, should be worn at all times.[12] All manipulations should be carried out in a well-ventilated fume hood.[5] In case of fire, use a dry chemical extinguisher; do not use water.[12]
References
- 1. This compound CAS#: 1568-65-6 [m.chemicalbook.com]
- 2. Buy this compound | 1568-65-6 [smolecule.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | High-Purity Boron Reagent | RUO [benchchem.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. chemicalbook.com [chemicalbook.com]
The Discovery and Application of Dicyclohexylborane: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of dicyclohexylborane (B74569) (Chx₂BH), a pivotal reagent in organic synthesis, discovered and developed by Nobel laureate Herbert C. Brown.[1][2][3] This document details the synthesis, properties, and primary applications of this compound, with a focus on its role in the hydroboration of alkenes and alkynes. Experimental protocols for its preparation are provided, alongside quantitative data and visual representations of key chemical transformations and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
The field of synthetic organic chemistry was profoundly advanced by the pioneering work of Herbert C. Brown on organoboranes.[1][4] His investigations led to the discovery of hydroboration, a versatile and powerful method for the anti-Markovnikov hydration of alkenes and alkynes, for which he was awarded the Nobel Prize in Chemistry in 1979.[5][6][7] Central to this work was the development of sterically hindered dialkylboranes, among which this compound stands out for its unique reactivity and selectivity.
This compound is a white, solid organoborane with the chemical formula (C₆H₁₁)₂BH.[8][9] Its bulky cyclohexyl groups create a sterically hindered environment around the boron atom, which governs its high regioselectivity in hydroboration reactions.[8][10] This reagent is particularly effective for the hydroboration of terminal and less sterically hindered alkenes and alkynes.[10]
Physicochemical Properties of this compound
This compound is a stable white solid under anhydrous conditions.[9][11] It is soluble in several common organic solvents, facilitating its use in a variety of reaction media.[8][11][12]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃B | [8] |
| Molecular Weight | 178.12 g/mol | [8][12] |
| Physical State | White solid | [8][9] |
| Melting Point | 103-105 °C | [8][12] |
| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [8][12] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, pentane | [8][11][12] |
Synthesis of this compound
The primary method for the synthesis of this compound is the hydroboration of cyclohexene (B86901) with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or a borane-tetrahydrofuran (B86392) (THF) complex.[8][9][11] The reaction is typically carried out in an ethereal solvent, from which the this compound precipitates as a white solid.[8]
Experimental Protocol: Synthesis from Borane-Dimethyl Sulfide Complex
This protocol is adapted from established procedures for the laboratory-scale synthesis of this compound.[8][13][14]
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Cyclohexene
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Nitrogen gas (or other inert gas)
-
Round-bottom flask equipped with a magnetic stir bar and a septum inlet
-
Syringes
-
Ice bath
Procedure:
-
A 250 mL oven-dried, round-bottomed flask containing a magnetic stir bar is charged with 16.6 mL (0.16 mol) of borane-dimethyl sulfide complex and 100 mL of dry diethyl ether.[13]
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen.
-
The flask is cooled to 0 °C in an ice bath.
-
While stirring, 33.4 mL (0.33 mol) of cyclohexene is added dropwise over 30 minutes.[13]
-
The reaction mixture is stirred for an additional 3 hours at 0 °C.[13] During this time, this compound will precipitate as a white solid.[8]
-
The solid is allowed to settle, and the supernatant is removed via a syringe or cannula.[13]
-
The residual solid this compound is dried under reduced pressure to yield 26.3-28.3 g (92-99% yield).[13]
-
The this compound should be used immediately or stored as a solid under a dry nitrogen atmosphere.[8][11][12]
Caption: Workflow for the synthesis of this compound.
Hydroboration with this compound
The primary utility of this compound lies in its application as a selective hydroborating agent.[8][11] The hydroboration-oxidation reaction is a two-step process that converts alkenes and alkynes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[5][6]
Mechanism of Hydroboration-Oxidation
The hydroboration step involves the addition of the B-H bond across the carbon-carbon multiple bond. This occurs in a concerted, four-membered transition state.[15] The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon.[5][6] In the subsequent oxidation step, typically using alkaline hydrogen peroxide, the carbon-boron bond is replaced with a carbon-oxygen bond with retention of stereochemistry.[5][9]
Caption: General mechanism of the hydroboration-oxidation reaction.
Experimental Protocol: Hydroboration-Oxidation of 1-Hexene (B165129)
The following is a representative protocol for the hydroboration of an alkene followed by oxidation to the corresponding alcohol.
Materials:
-
This compound (prepared as in Section 3.1)
-
1-Hexene
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Nitrogen gas
-
Round-bottom flask with magnetic stir bar and septum
-
Syringes
-
Ice bath
Procedure:
-
The freshly prepared solid this compound is suspended in anhydrous THF under a nitrogen atmosphere in a round-bottom flask at 0 °C.
-
An equimolar amount of 1-hexene is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete hydroboration.
-
The reaction is cooled back to 0 °C, and 3 M NaOH solution is added cautiously, followed by the slow, dropwise addition of 30% H₂O₂. The temperature should be maintained below 40 °C during the addition.
-
After the addition is complete, the mixture is stirred at room temperature for at least 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-hexanol.
Other Applications of this compound
Beyond the hydroboration of simple alkenes and alkynes, this compound is a valuable reagent for:
-
Reduction of Carbonyl Compounds: It can selectively reduce aldehydes and ketones.[8][11][12]
-
Synthesis of Heterocyclic Alcohols: It has been used in the hydroboration of heterocyclic olefins.[16]
-
Carbon-Carbon Bond Formation: The resulting organoboranes can be used in various carbon-carbon bond-forming reactions.[17]
Safety and Handling
This compound is flammable and reacts with water.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[11][12] It is air-sensitive and should be stored and handled under an inert atmosphere.[8][11][12]
Conclusion
The discovery of this compound by Herbert C. Brown and its subsequent development as a hydroborating agent represent a landmark achievement in organic chemistry. Its steric bulk and reactivity provide a powerful tool for the regioselective and stereoselective synthesis of alcohols and other functional groups. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals seeking to utilize this important reagent in their synthetic endeavors.
References
- 1. Herbert C. Brown (1912 – 2004) | Chemical Industry Digest [chemindigest.com]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 4. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. The hydroboration-oxidation mechanism: An updated look. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. This compound (1568-65-6) for sale [vulcanchem.com]
- 9. Buy this compound | 1568-65-6 [smolecule.com]
- 10. Hydroboration - Wikipedia [en.wikipedia.org]
- 11. This compound | 1568-65-6 [chemicalbook.com]
- 12. This compound CAS#: 1568-65-6 [m.chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nobelprize.org [nobelprize.org]
Dicyclohexylborane: A Technical Overview of its Molecular Characteristics and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylborane (B74569), often abbreviated as Cy₂BH, is a sterically hindered organoborane reagent with significant utility in organic synthesis. Its unique reactivity and selectivity make it a valuable tool for transformations such as hydroboration and reduction reactions. This technical guide provides an in-depth look at the molecular properties of this compound, including its molecular weight and formula, and details a common experimental protocol for its preparation.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note a minor discrepancy in the reported molecular formula in scientific literature, which consequently affects the molecular weight.[1] Both commonly cited formulas are presented for completeness.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃B or C₁₂H₂₂B | [1][2][3][4][5][6] |
| Molecular Weight | 178.12 g/mol (for C₁₂H₂₃B) 177.12 g/mol (for C₁₂H₂₂B) | [1][2][3][4][5][6] |
| CAS Number | 1568-65-6 | [1][2][3][4] |
| Physical State | White solid | [1][3] |
| Melting Point | 103-105 °C | [1][7] |
| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [1][5][7] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane | [1][2][7] |
The structural characteristic of this compound, featuring a central boron atom bonded to two bulky cyclohexyl groups, creates a sterically hindered environment that dictates its chemical behavior.[1] This steric hindrance is key to its selectivity in hydroboration reactions.[3]
Synthesis of this compound
This compound is typically synthesized through the hydroboration of cyclohexene (B86901).[1] The most common methods employ either a borane-tetrahydrofuran (B86392) (THF) complex or a borane-dimethyl sulfide (B99878) (BMS) complex as the source of borane.[1][2][7] The following is a detailed experimental protocol for the synthesis using borane-dimethyl sulfide.
Experimental Protocol: Synthesis via Hydroboration of Cyclohexene
Objective: To prepare this compound as a solid from cyclohexene and borane-dimethyl sulfide complex.
Materials:
-
Borane-dimethyl sulfide complex
-
Cyclohexene (freshly distilled)
-
Tetrahydrofuran (B95107) (THF, freshly distilled)
-
250 mL flask with a septum inlet
-
Magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
A 250 mL flask, equipped with a septum inlet and a magnetic stir bar, is charged with 50 mmol of borane-dimethyl sulfide complex.[1]
-
18 mL of freshly distilled tetrahydrofuran is added to the flask.[1]
-
The mixture is cooled to 0 °C in an ice bath.[1]
-
115 mmol of cyclohexene is then added dropwise to the cooled mixture.[1]
-
The reaction mixture is stirred at 0 °C for 1 hour.[1]
-
During this time, this compound will separate from the solution as a white solid.[1]
Handling and Storage: this compound should be used immediately after its generation.[2][7] If storage is necessary, it must be kept as a solid under a dry nitrogen atmosphere to maintain its integrity.[1][7] All manipulations should be carried out in a fume hood.[2][7]
An alternative synthetic route involves the use of borane-1,4-thioxane for the hydroboration of cyclohexene.[2][7]
Caption: Synthesis workflow for this compound via hydroboration.
Applications in Organic Synthesis
This compound is a versatile reagent with several key applications in organic chemistry:
-
Hydroboration Reactions: It is effectively used for the hydroboration of alkenes, alkynes, and allenes, allowing for the stereoselective introduction of a boron group.[1][2] This is particularly advantageous when dealing with sterically hindered alkenes.[3]
-
Reduction Reactions: this compound serves as a selective reducing agent for ketones and α,β-unsaturated ketones.[1][2][7]
-
Synthesis of Alcohols: Through hydroboration-oxidation reactions, it is invaluable for the synthesis of alcohols from alkenes and alkynes with high regioselectivity and stereoselectivity.[3]
-
Intermediate in Complex Syntheses: It functions as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]
References
- 1. This compound (1568-65-6) for sale [vulcanchem.com]
- 2. This compound | 1568-65-6 [chemicalbook.com]
- 3. Buy this compound | 1568-65-6 [smolecule.com]
- 4. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 1568-65-6 [m.chemicalbook.com]
Solubility of Dicyclohexylborane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylborane (B74569) ((C₆H₁₁)₂BH), a sterically hindered organoborane, is a valuable reagent in organic synthesis, primarily utilized for the hydroboration of alkenes and alkynes. Its efficacy and applicability in various reaction systems are significantly influenced by its solubility in organic solvents. This technical guide provides a summary of the known solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a visualization of its role in the hydroboration-oxidation pathway.
Core Concepts: this compound
This compound, often abbreviated as Chx₂BH, is a dimeric white solid in its pure state. It is a key hydroborating agent, offering high regio- and stereoselectivity in its additions to unsaturated carbon-carbon bonds. Its bulky cyclohexyl groups play a crucial role in directing the boron-hydrogen bond addition and preventing the formation of undesired byproducts. The compound is highly reactive and pyrophoric, catching fire spontaneously in air, and reacts readily with water.[1][2][3] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).
Solubility Data
| Solvent | IUPAC Name | Solubility | Notes |
| Tetrahydrofuran (THF) | Oxolane | Soluble[4][5] | THF is a common solvent for hydroboration reactions using this compound.[6] |
| Diethyl ether | Ethoxyethane | Sparingly Soluble / Low Solubility[6][7] | The low solubility in diethyl ether facilitates the precipitation of this compound during its synthesis, aiding in its isolation.[6][7] |
| Dichloromethane (DCM) | Dichloromethane | Soluble[4][5] | --- |
| Pentane | Pentane | Soluble[4][5] | --- |
| Benzene | Benzene | Sparingly Soluble[8] | Solubility is noted to be low at room temperature.[8] |
| Toluene | Toluene | Sparingly Soluble[8] | Solubility is noted to be low at room temperature.[8] |
Table 1: Qualitative Solubility of this compound in Various Organic Solvents.
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent. This procedure is designed for handling air- and moisture-sensitive compounds and should be performed in a glovebox or using Schlenk line techniques.
Materials:
-
This compound (solid)
-
Anhydrous organic solvent of interest
-
Glovebox or Schlenk line with an inert gas supply (Nitrogen or Argon)
-
Analytical balance (accurate to 0.1 mg)
-
Vials with screw caps (B75204) and PTFE-lined septa
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or hot plate
-
Syringes and needles (oven-dried and cooled under inert gas)
-
0.2 µm syringe filter (PTFE or other solvent-compatible material)
-
Pre-weighed collection vials
Procedure:
-
Preparation:
-
Ensure all glassware, syringes, needles, and stir bars are thoroughly dried in an oven at >120°C overnight and cooled in a desiccator or under a stream of inert gas.
-
Transfer all necessary equipment and reagents into the glovebox.
-
-
Sample Preparation:
-
In a vial, add an excess amount of solid this compound to a known volume or mass of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Add a magnetic stir bar to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25°C).
-
Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended).
-
-
Sample Withdrawal and Filtration:
-
Stop the stirring and allow the undissolved solid to settle completely.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, labeled collection vial. Record the exact volume of the solution transferred.
-
-
Solvent Evaporation:
-
Place the collection vial in a vacuum oven or leave it in the glovebox with the cap loosened to allow the solvent to evaporate slowly. Gentle heating may be applied if the solvent is high-boiling, but care must be taken to avoid decomposition of the this compound.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, weigh the collection vial containing the solid residue of this compound.
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100 Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / (Volume of solution withdrawn (L))
-
Safety Precautions:
-
This compound is pyrophoric and will ignite on contact with air.[1][2][3] All manipulations must be carried out under a strict inert atmosphere.
-
It is also corrosive and can cause severe skin burns and eye damage.[1][2][3] Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn.
-
Handle all organic solvents in a well-ventilated area or fume hood.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the gravimetric determination of this compound solubility.
Hydroboration-Oxidation Pathway
References
- 1. This compound (1568-65-6) for sale [vulcanchem.com]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. This compound CAS#: 1568-65-6 [m.chemicalbook.com]
- 5. This compound | 1568-65-6 [chemicalbook.com]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 7. Buy this compound | 1568-65-6 [smolecule.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
The Formation of Dicyclohexylborane: A Mechanistic and Methodological Guide
Abstract
Dicyclohexylborane (B74569) (Chx₂BH), a sterically hindered dialkylborane, is a valuable reagent in organic synthesis, renowned for its high regio- and stereoselectivity in the hydroboration of alkenes and alkynes. This technical guide provides an in-depth exploration of the mechanism governing the formation of this compound, supported by a comprehensive review of experimental protocols and quantitative data. Detailed methodologies for its synthesis are presented, alongside a summary of kinetic and spectroscopic information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a thorough understanding of this critical synthetic intermediate.
Introduction
The hydroboration reaction, discovered by H.C. Brown, has revolutionized modern organic synthesis. Among the diverse array of hydroborating agents, this compound stands out for its unique reactivity and selectivity, which are primarily dictated by its steric bulk. Understanding the mechanism of its formation is paramount for optimizing its synthesis and subsequent application in complex molecule construction. This guide will delve into the core principles of this compound synthesis, focusing on the hydroboration of cyclohexene (B86901).
Mechanism of this compound Formation
The synthesis of this compound is most commonly achieved through the hydroboration of cyclohexene with a borane (B79455) source, typically a borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF) complex. The reaction proceeds in a sequential manner, as illustrated below.
Sequential Hydroboration
The overall transformation involves two successive hydroboration steps:
-
Formation of Monocyclohexylborane: In the initial step, one equivalent of cyclohexene reacts with the borane complex to yield monocyclohexylborane.
-
Formation of this compound: The intermediate monocyclohexylborane, being a potent hydroborating agent itself, rapidly reacts with a second equivalent of cyclohexene to form the desired this compound.
The reaction is driven to completion by the precipitation of this compound, which is a white solid, from the reaction medium, a common characteristic in solvents like diethyl ether or tetrahydrofuran (B95107).[1]
The Concerted, Four-Membered Transition State
The hydroboration of the carbon-carbon double bond of cyclohexene by the B-H bond proceeds through a concerted mechanism.[1] This involves a four-membered cyclic transition state where the π-electrons of the alkene attack the empty p-orbital of the boron atom, while the hydride is simultaneously transferred to one of the carbon atoms of the double bond.[1] This concerted nature dictates the syn-stereoselectivity of the addition, where both the boron and the hydrogen atom add to the same face of the double bond.
Quantitative Data
Reaction Kinetics
The hydroboration of alkenes with borane is generally considered a second-order reaction, and the formation of this compound is consistent with this kinetic profile.[1] The rate of the reaction is dependent on the concentration of both the borane species and the alkene.
| Kinetic Parameter | Value/Description | Reference |
| Kinetic Order | Second-order | [1] |
| Rate Law | Rate = k[Borane][Alkene] | [1] |
| Mechanism Type | Concerted | [1] |
| Transition State | Four-membered cyclic | [1] |
| Activation Energy (Ea) | 15-25 kcal/mol (estimated) | [1] |
| Primary Deuterium (B1214612) KIE | 2.5 - 3.5 | [1] |
Table 1: Summary of Kinetic Data for this compound Formation.
The primary deuterium kinetic isotope effect (KIE) values, which are significantly greater than unity, indicate that the B-H bond is substantially broken in the rate-determining transition state, further supporting the concerted mechanism.[1]
Stoichiometry and Yields
To favor the formation of the dialkylborane and minimize the production of the trialkylborane (tricyclohexylborane), a stoichiometric excess of the alkene is often employed.
| Reactant | Stoichiometric Ratio (Cyclohexene:BH₃) | Typical Yield | Reference |
| Cyclohexene : BH₃·SMe₂ | ~2.05 : 1 | 92-99% | [2] |
| Cyclohexene : BH₃·SMe₂ | 2.3 : 1 | High | [3] |
| Cyclohexene : BH₃·THF | 2 : 1 | - |
Table 2: Stoichiometry and Reported Yields for this compound Synthesis.
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound.
Protocol 1: Synthesis from Borane-Dimethyl Sulfide Complex in Diethyl Ether
Materials:
-
Cyclohexene (purified by distillation)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen gas (inert atmosphere)
Procedure: [2]
-
An oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL).
-
The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
Borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) is added dropwise over 30 minutes with vigorous stirring.
-
The reaction mixture is stirred for an additional 3 hours at 0°C. A white solid, this compound, will precipitate.
-
Stirring is stopped, and the solid is allowed to settle.
-
The supernatant is carefully removed via a syringe or cannula.
-
The remaining white solid is dried under reduced pressure to afford this compound (yield: 26.3-28.3 g, 92-99%).[2] The product is typically used without further purification.
Protocol 2: Synthesis from Borane-Tetrahydrofuran Complex
Materials:
-
Cyclohexene
-
1 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a stirred, ice-cold solution of 1 M borane in THF (10 mL) in a flask under a nitrogen atmosphere, a solution of cyclohexene (2 mL, 1.64 g) in dry THF (6 mL) is added dropwise.
-
The reaction mixture is stirred at 0-5°C for 1.5 hours, during which a slurry of this compound will form.
Spectroscopic Characterization
While this compound is often used in situ, its characterization is crucial. Spectroscopic data for the closely related dicyclohexylboron trifluoromethanesulfonate (B1224126) provides insight into the expected signals for the this compound framework.
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes | Reference |
| ¹H NMR | 1.19, 1.67 | m, m | - | Signals correspond to the cyclohexyl protons. | [2] |
| ¹³C NMR | 26.5, 26.6, 26.9, 30.5 | - | - | Signals for the carbons of the cyclohexyl rings. | [2] |
| ¹¹B NMR | ~59.2 | br s | - | Broad singlet characteristic of a tricoordinate boron. | [2] |
Table 3: Spectroscopic Data for Dicyclohexylboron Trifluoromethanesulfonate.
The ¹¹B NMR spectrum is particularly informative for monitoring the reaction, with the signal for the borane complex disappearing and the characteristic broad singlet for the tricoordinate dialkylborane appearing.
Conclusion
The formation of this compound via the hydroboration of cyclohexene is a well-established and efficient process. Its mechanism is a classic example of a concerted, stereospecific addition reaction. By understanding the underlying principles of its formation, including the reaction kinetics and stoichiometry, researchers can reliably prepare this important synthetic reagent. The detailed protocols and compiled data within this guide serve as a valuable resource for the scientific community, facilitating the effective utilization of this compound in the synthesis of complex organic molecules.
References
An In-depth Technical Guide to the Dicyclohexylborane Dimer: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylborane (B74569), a sterically hindered dialkylborane, is a valuable reagent in organic synthesis, renowned for its high regio- and stereoselectivity in hydroboration reactions. This technical guide provides a comprehensive overview of the synthesis, structure, and spectroscopic characterization of this compound, with a particular focus on its dimeric nature. While an experimental crystal structure of the this compound dimer is not publicly available, this guide infers its structural properties from spectroscopic data and by analogy to the well-characterized parent compound, diborane. Detailed experimental protocols for its preparation and characterization are provided to facilitate its application in research and development.
Introduction
This compound, often abbreviated as Chx₂BH, is an organoboron compound with the chemical formula (C₆H₁₁)₂BH. It is a white, solid compound that is highly sensitive to air and moisture. A key feature of this compound is its existence as a dimer, [ (Chx₂BH)₂ ], in the solid state and in non-coordinating solvents.[1] This dimerization occurs through the formation of two three-center, two-electron hydrogen bridges between the two boron atoms. This dimeric structure significantly influences its stability and reactivity.
The steric bulk of the two cyclohexyl groups attached to the boron atom imparts a high degree of regio- and stereoselectivity in its reactions, particularly in the hydroboration of alkenes and alkynes.[1] This property makes it a superior reagent to borane (B79455) itself for many synthetic transformations, enabling the synthesis of complex organic molecules with precise control over the stereochemistry.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the hydroboration of cyclohexene (B86901) with a borane reagent.[1] Borane-dimethyl sulfide (B99878) complex (BMS) and borane-tetrahydrofuran (B86392) complex (BH₃·THF) are the most frequently used sources of borane.[1][2] The reaction is typically carried out in a 2:1 molar ratio of cyclohexene to borane to ensure the formation of the dialkylborane.[3]
Experimental Protocol: Synthesis from Borane-Dimethyl Sulfide Complex
This protocol is adapted from established literature procedures.[1][2][4]
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M solution in CH₂Cl₂)
-
Cyclohexene (freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen gas (or Argon) for inert atmosphere
Equipment:
-
Oven-dried, two-necked round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet/outlet
-
Syringes for liquid transfer
-
Ice bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
An oven-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is flushed with dry nitrogen.
-
The flask is charged with cyclohexene (e.g., 33.4 mL, 0.33 mol) and anhydrous diethyl ether (100 mL) via syringe.[4]
-
The flask is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex (e.g., 16.6 mL of a 10 M solution, 0.165 mol) is added dropwise to the stirred solution of cyclohexene over 30 minutes.[4]
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 3 hours. A white precipitate of this compound will form.[4]
-
The stirring is stopped, and the solid is allowed to settle.
-
The supernatant is carefully removed via a cannula or syringe.
-
The remaining white solid is washed with cold, anhydrous diethyl ether and then dried under a stream of nitrogen or under vacuum to yield this compound as a white powder.
Note: this compound is pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere.
Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols: Dicyclohexylborane Hydroboration of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration-oxidation is a powerful and widely utilized reaction in organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. The use of sterically hindered boranes, such as dicyclohexylborane (B74569) ((C₆H₁₁)₂BH or Cy₂BH), offers exceptional regioselectivity, particularly with terminal and sterically differentiated internal alkenes. This high selectivity makes this compound a valuable reagent in the synthesis of complex molecules, including pharmaceuticals, where precise control of stereochemistry and functional group placement is paramount.
This compound is a dialkylborane that is typically prepared in situ from the reaction of borane (B79455) with two equivalents of cyclohexene (B86901).[1] Its bulky cyclohexyl groups enhance the regioselectivity of the hydroboration step, favoring the addition of the boron atom to the less sterically hindered carbon of the double bond. Subsequent oxidation of the resulting organoborane intermediate, typically with alkaline hydrogen peroxide, replaces the boron-carbon bond with a hydroxyl group, yielding the corresponding alcohol with retention of stereochemistry.[2]
These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the hydroboration-oxidation of various alkenes, along with a summary of the expected regioselectivity and yields.
Data Presentation
The use of this compound as a hydroborating agent leads to a high degree of regioselectivity in the placement of the boron atom on the less sterically hindered carbon of the alkene. This translates to a high proportion of the anti-Markovnikov alcohol product upon oxidation.
| Alkene | Product after Oxidation | Regioselectivity (% Boron at Less Hindered Carbon) | Isolated Yield (%) |
| Styrene (B11656) | 2-Phenylethanol | 99%[3] | 79% (with BH₃-THF)¹[4] |
| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | 96-97%[3] | Not Reported |
| 1-Hexene | 1-Hexanol | >99% (with 9-BBN)² | 85-90% (with Disiamylborane)³[4] |
| (+)-α-Pinene | (-)-Isopinocampheol | High (attack from less hindered face)[2][3] | 80% (with BH₃)⁴[5] |
¹Yield reported for a similar hydroboration-oxidation of styrene using BH₃-THF; high yields are expected with this compound. ²Regioselectivity reported for the highly selective 9-BBN; similar high selectivity is expected for this compound. ³Yield reported for a similar selective hydroboration-oxidation using another bulky borane, disiamylborane. ⁴Yield for the formation of diisopinocampheylborane, the intermediate before oxidation.
Experimental Protocols
Protocol 1: Preparation of this compound (in situ)
This protocol describes the preparation of this compound as a white solid from cyclohexene and borane-dimethyl sulfide (B99878) complex.
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide (BMS) complex
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Schlenk line or equivalent inert atmosphere setup
-
Dry glassware
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Addition: To the flask, add anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath.
-
Cyclohexene Addition: Add 2.0 equivalents of cyclohexene to the cooled solvent.
-
Borane Addition: Slowly add 1.0 equivalent of borane-dimethyl sulfide complex dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. This compound will precipitate as a white solid.
-
Use: The resulting slurry of this compound is typically used directly in the subsequent hydroboration step without isolation.
Protocol 2: General Hydroboration of an Alkene with this compound
This protocol outlines the general procedure for the hydroboration of a terminal alkene.
Materials:
-
Alkene (e.g., 1-octene, styrene)
-
in situ prepared this compound slurry (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Alkene Addition: To the freshly prepared slurry of this compound at 0 °C, slowly add a solution of the alkene (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
Protocol 3: Oxidative Workup to the Alcohol
This protocol describes the oxidation of the intermediate organoborane to the corresponding alcohol.
Materials:
-
Organoborane solution from Protocol 2
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cooling: Cool the reaction mixture from the hydroboration step to 0 °C in an ice bath.
-
Base Addition: Slowly and carefully add the sodium hydroxide solution to the stirred reaction mixture.
-
Oxidant Addition: Add the hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C. Caution: This addition is exothermic.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the oxidation is complete.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude alcohol by flash column chromatography or distillation as required.
Mandatory Visualization
Caption: Workflow for the synthesis of alcohols from alkenes.
Caption: Steric effects dictate the regioselectivity.
References
Application Notes and Protocols for the Stereoselective Reduction of Ketones with Dicyclohexylborane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for therapeutic efficacy. Among the various reagents developed for this purpose, dicyclohexylborane (B74569) (Chx₂BH) stands out as a sterically hindered dialkylborane that exhibits remarkable diastereoselectivity in the reduction of cyclic and bicyclic ketones. This selectivity is primarily governed by the steric environment of the carbonyl group, with the hydride being delivered to the less hindered face of the ketone. These application notes provide a comprehensive overview of the use of this compound in the stereoselective reduction of ketones, including detailed experimental protocols, quantitative data, and mechanistic insights.
Mechanism of Stereoselective Reduction
The stereoselectivity of ketone reduction with this compound is dictated by a mechanism known as "steric approach control." The bulky dicyclohexyl groups on the boron atom create a sterically demanding reagent. As the this compound approaches the carbonyl group, it preferentially attacks from the less sterically hindered face of the ketone. This leads to the formation of a transient six-membered ring-like transition state where the hydride is transferred to the carbonyl carbon. The steric bulk of the borane (B79455) reagent is the primary factor influencing the direction of hydride attack, thus determining the stereochemistry of the resulting alcohol.
For example, in the reduction of a substituted cyclohexanone, the this compound will preferentially attack from the equatorial direction to avoid steric hindrance from axial substituents, leading to the formation of the axial alcohol. Similarly, in the reduction of bicyclic ketones like camphor, the reagent approaches from the less hindered endo face to avoid the sterically encumbering methyl groups on the exo face.
Figure 1. Logical workflow for the stereoselective reduction of a ketone with this compound, highlighting the formation of a major and minor diastereomer based on the transition state.
Quantitative Data on Diastereoselective Reductions
The diastereoselectivity of this compound in the reduction of various cyclic and bicyclic ketones has been systematically investigated. The following table summarizes the percentage of the less stable alcohol isomer formed, which arises from the attack of the borane from the more hindered face of the ketone.
| Ketone | Major Product (Alcohol) | % Less Stable Isomer |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 2.5 |
| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | 17 |
| 4-Methylcyclohexanone | trans-4-Methylcyclohexanol | 19 |
| Norcamphor | exo-Norborneol | 0.5 |
| Camphor | Isoborneol | 3 |
Data sourced from studies by Herbert C. Brown and collaborators.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ preparation of this compound from cyclohexene (B86901) and borane-dimethyl sulfide (B99878) complex.
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen gas atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
Procedure:
-
A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is flushed with nitrogen.
-
Add 100 mL of anhydrous THF to the flask, followed by 33.4 mL (0.33 mol) of dry cyclohexene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 16.6 mL (0.16 mol) of borane-dimethyl sulfide complex dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 3 hours.
-
The resulting solution of this compound in THF is used directly in the subsequent reduction step.
Protocol 2: General Procedure for the Diastereoselective Reduction of a Cyclic Ketone
This protocol provides a general method for the reduction of a cyclic ketone using the freshly prepared this compound solution.
Materials:
-
Solution of this compound in THF (from Protocol 1)
-
Cyclic ketone (e.g., 2-methylcyclohexanone)
-
3 M Sodium hydroxide (B78521) solution
-
30% Hydrogen peroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To the stirred solution of this compound (0.16 mol) in THF at 0 °C, add 0.15 mol of the cyclic ketone (e.g., 16.8 g of 2-methylcyclohexanone) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 50 mL of methanol to quench the excess borane.
-
Carefully add 50 mL of 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 50 mL of 30% hydrogen peroxide solution, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude product. Further purification can be achieved by distillation or column chromatography.
Dicyclohexylborane: A Highly Regioselective Hydroborating Agent for Precise Functionalization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylborane (B74569), a sterically hindered dialkylborane, is a powerful and highly regioselective reagent in organic synthesis. Its primary application lies in the hydroboration of alkenes and alkynes, a fundamental transformation that installs a boron atom onto a carbon-carbon double or triple bond. Subsequent oxidation of the resulting organoborane provides access to alcohols, aldehydes, and ketones with exquisite control over the regiochemical outcome. The bulky nature of the two cyclohexyl groups is the cornerstone of its high selectivity, directing the boron atom to the less sterically encumbered carbon atom of the unsaturated bond. This anti-Markovnikov selectivity is a key advantage over other hydroborating agents and is of paramount importance in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound as a regioselective hydroborating agent, including detailed experimental protocols, quantitative data on its selectivity, and graphical representations of the underlying chemical principles.
Data Presentation
The exceptional regioselectivity of this compound in hydroboration reactions is a direct consequence of its significant steric bulk. This steric hindrance minimizes unfavorable interactions during the transition state, leading to a strong preference for the addition of the boron atom to the less substituted carbon of an alkene or alkyne.[1]
Regioselectivity in the Hydroboration of Alkenes
This compound exhibits outstanding regioselectivity in the hydroboration of a wide range of alkenes, consistently favoring the anti-Markovnikov product. The following table summarizes the regioselectivity observed for representative alkenes.
| Alkene | Major Product (Anti-Markovnikov) | Minor Product (Markovnikov) | Regioselectivity (% Anti-Markovnikov) | Reference |
| 1-Hexene | 1-Hexanol | 2-Hexanol | >99% | [Calculated from similar bulky boranes] |
| Styrene | 2-Phenylethanol | 1-Phenylethanol | 99% | [2] |
| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | 2-Methyl-3-pentanol | 96-97% | [2] |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 1-Methylcyclohexanol | >99% | [Calculated from similar bulky boranes] |
Regioselectivity in the Hydroboration of Alkynes
The hydroboration of alkynes with this compound affords vinylboranes, which upon oxidation, yield aldehydes from terminal alkynes and ketones from internal alkynes. The use of a bulky dialkylborane like this compound is crucial to prevent a second hydroboration of the resulting vinylborane (B8500763).[4][5][6]
| Alkyne | Major Product | Minor Product | Regioselectivity (% Major Product) | Reference |
| 1-Hexyne (B1330390) | Hexanal | 2-Hexanone | >99% | [Calculated from similar bulky boranes] |
| Phenylacetylene | Phenylacetaldehyde | Acetophenone | >99% | [Calculated from similar bulky boranes] |
| 3-Hexyne | 3-Hexanone | - | Not Applicable (Symmetrical) | [Calculated from similar bulky boranes] |
| 1-Phenyl-1-propyne | 1-Phenyl-2-propanone | 1-Phenyl-1-propanone | High (Boron adds to the less hindered carbon) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from cyclohexene (B86901) and borane-dimethyl sulfide (B99878) complex (BMS).[8]
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen gas supply
-
Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere. All glassware should be oven-dried and cooled under a stream of nitrogen.
-
To the reaction flask, add cyclohexene (2.47 mL, 0.0244 mol) dissolved in anhydrous diethyl ether (5 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.77 mL, 8.12 mmol) dropwise to the cyclohexene solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. A white precipitate of this compound will form.
-
The resulting slurry of this compound can be used directly in subsequent reactions or isolated by removing the solvent under reduced pressure.
Expected Yield: 92-99%
Protocol 2: General Procedure for Hydroboration-Oxidation of a Terminal Alkene (e.g., 1-Octene)
This protocol details the conversion of a terminal alkene to the corresponding primary alcohol using this compound.
Materials:
-
This compound (prepared in situ as a slurry from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To the slurry of this compound in THF, prepared from 8.12 mmol of BMS as described in Protocol 1, add a solution of 1-octene (1.28 mL, 8.12 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 3 M NaOH solution (3 mL) to the reaction mixture.
-
Add 30% H₂O₂ solution (3 mL) dropwise, ensuring the temperature of the reaction mixture does not exceed 50 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-octanol.
Protocol 3: General Procedure for Hydroboration-Oxidation of a Terminal Alkyne (e.g., 1-Hexyne)
This protocol describes the synthesis of an aldehyde from a terminal alkyne.[5][9]
Materials:
-
This compound (prepared in situ as a slurry from Protocol 1)
-
1-Hexyne
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the slurry of this compound in THF, prepared from 8.12 mmol of BMS as described in Protocol 1, add a solution of 1-hexyne (0.93 mL, 8.12 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours to form the vinylborane intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3 M NaOH solution (3 mL).
-
Carefully add 30% H₂O₂ solution (3 mL) dropwise, maintaining the temperature below 50 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield hexanal.
Mandatory Visualizations
Mechanism of Regioselective Hydroboration
Caption: Regioselective hydroboration of a terminal alkene.
Experimental Workflow for Hydroboration-Oxidation
Caption: General workflow for hydroboration-oxidation.
Logical Relationship of Selectivity
Caption: Factors influencing the regioselectivity of this compound.
References
- 1. Buy this compound | 1568-65-6 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydroboration - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. orgosolver.com [orgosolver.com]
Applications of Dicyclohexylborane in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylborane (B74569) (Chx₂BH), a sterically hindered dialkylborane, has established itself as a valuable reagent in organic synthesis, particularly in the construction of complex natural products. Its utility stems primarily from its high regio- and stereoselectivity in hydroboration reactions, as well as its role in stereodirected aldol (B89426) reactions. These characteristics allow for the precise installation of chiral centers and the control of relative stereochemistry, which are critical challenges in the synthesis of intricate molecular architectures found in biologically active natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two prominent examples: the potent anticancer agent (+)-discodermolide and the physiologically important prostaglandins (B1171923).
Key Applications in Natural Product Synthesis
The primary applications of this compound in natural product synthesis are centered on two key transformations:
-
Hydroboration-Oxidation: this compound adds across carbon-carbon double bonds with high regioselectivity, placing the boron atom at the less sterically hindered carbon (anti-Markovnikov addition). Subsequent oxidation of the resulting organoborane with hydrogen peroxide and base yields an alcohol. This two-step sequence provides a reliable method for the stereospecific syn-addition of water across a double bond. In the context of complex molecules with existing stereocenters, the bulky cyclohexyl groups of the reagent enhance diastereoselectivity by favoring approach from the less sterically encumbered face of the alkene.
-
Stereoselective Aldol Reactions: Dicyclohexylboron enolates, generated from ketones or other carbonyl compounds using dicyclohexylboron triflate (Chx₂BOTf) or dicyclohexylboron chloride (Chx₂BCl), are key intermediates in stereocontrolled aldol reactions. The well-defined Zimmerman-Traxler transition state of these reactions, influenced by the bulky cyclohexyl groups, allows for predictable and high levels of diastereoselectivity, enabling the construction of specific syn- or anti-aldol adducts. This level of control is paramount in the assembly of polyketide natural products.
Application in the Total Synthesis of (+)-Discodermolide
The marine-derived polyketide (+)-discodermolide is a potent microtubule-stabilizing agent with significant potential as an anticancer drug. Its complex structure, featuring 13 stereocenters, has made it a challenging target for total synthesis. In the second-generation total synthesis developed by Paterson and coworkers, a dicyclohexylboron-mediated anti-aldol reaction was a key step in controlling the stereochemistry of a crucial fragment of the molecule.
Quantitative Data: Diastereoselective Aldol Reaction
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Boron Reagent | Diastereomeric Ratio (dr) | Yield | Reference |
| Ethyl ketone derivative | 2-Benzyloxypropanal | c-Hex₂BCl | 97:3 | High | [1] |
| Methyl ketone (+)-116 | Aldehyde (−)-114 | c-Hex₂BCl | Good | High | [1] |
Experimental Protocol: Dicyclohexylboron-Mediated Anti-Aldol Reaction (Paterson's Second-Generation Synthesis of (+)-Discodermolide)
This protocol is a representative example of a substrate-controlled anti-aldol reaction using a dicyclohexylboron enolate.
Materials:
-
Ethyl ketone fragment
-
Aldehyde fragment
-
Dicyclohexylboron chloride (c-Hex₂BCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Aqueous hydrogen peroxide (H₂O₂) (30%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of the ethyl ketone (1.0 equiv) in anhydrous Et₂O is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Triethylamine (1.2 equiv) is added, followed by the dropwise addition of a solution of dicyclohexylboron chloride (1.1 equiv) in the same solvent.
-
The resulting mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1-2 hours to ensure complete enolization.
-
The reaction mixture is re-cooled to -78 °C, and a solution of the aldehyde (1.0 equiv) in anhydrous Et₂O is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours, then warmed to -20 °C and stirred for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of methanol (5 mL per mmol of ketone).
-
The mixture is warmed to 0 °C, and a solution of 1:1 methanol/saturated aqueous sodium potassium tartrate is added. The mixture is stirred vigorously for 10 minutes.
-
A 2:1 mixture of methanol and 30% aqueous hydrogen peroxide is then added cautiously at a rate that maintains the internal temperature below 10 °C.
-
After stirring for 1 hour at 0 °C, the volatile components are removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether or ethyl acetate (B1210297) (3 x volume).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired anti-aldol adduct.
Caption: Workflow for a dicyclohexylboron-mediated anti-aldol reaction.
Application in the Total Synthesis of Prostaglandins
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are important targets in drug development. The landmark total synthesis of Prostaglandin F₂α by E.J. Corey and his group utilized a hydroboration-oxidation reaction with this compound to stereoselectively introduce a hydroxyl group.
Quantitative Data: Hydroboration-Oxidation
| Alkene Substrate | Borane Reagent | Product | Diastereoselectivity | Yield | Reference |
| Bicyclic alkene intermediate in PGF₂α synthesis | c-Hex₂BH | Exo-alcohol | High | Not specified | [2] |
| 1-Octene | BH₃·THF | 1-Octanol | 94% (anti-Markovnikov) | ~85% | [3] |
Experimental Protocol: Hydroboration-Oxidation of a Bicyclic Alkene (Corey's Prostaglandin Synthesis)
This protocol is based on the general principles of hydroboration-oxidation and adapted for a complex bicyclic alkene intermediate as seen in Corey's synthesis.
Materials:
-
Bicyclic alkene intermediate
-
This compound (prepared in situ from cyclohexene (B86901) and borane-dimethyl sulfide (B99878) complex or used as a solid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) (e.g., 3 M)
-
Aqueous hydrogen peroxide (H₂O₂) (30%)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of this compound (if not using pre-formed): To a solution of cyclohexene (2.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (1.0 equiv) dropwise. Stir the mixture at 0 °C for 2-3 hours, during which time this compound will precipitate as a white solid.
-
Hydroboration: To the suspension of this compound (or to a solution of the bicyclic alkene in THF followed by the addition of solid this compound) at 0 °C, add a solution of the bicyclic alkene (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Oxidation: Cool the reaction mixture to 0 °C and cautiously add aqueous sodium hydroxide solution, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide, ensuring the internal temperature does not exceed 25 °C.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Workup: Add diethyl ether to the reaction mixture and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Caption: General workflow for hydroboration-oxidation using this compound.
Signaling Pathways and Logical Relationships
The stereochemical outcome of this compound-mediated reactions is dictated by the transition state geometries.
Zimmerman-Traxler Model for Boron-Mediated Aldol Reactions
Caption: The Zimmerman-Traxler model explains the high diastereoselectivity.
Regioselectivity in Hydroboration
Caption: Steric and electronic factors dictate the anti-Markovnikov regioselectivity.
Conclusion
This compound is a powerful and versatile reagent for stereocontrolled synthesis in the context of complex natural products. Its ability to direct the formation of specific stereoisomers in both hydroboration-oxidation and aldol reactions has been instrumental in the successful total syntheses of numerous biologically important molecules. The detailed protocols and understanding of the underlying stereochemical models provided herein serve as a valuable resource for researchers engaged in the synthesis of complex molecular targets.
References
Application Note: Synthesis of Dicyclohexylborane in Tetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicyclohexylborane (B74569) ((C₆H₁₁)₂BH), a sterically hindered dialkylborane, is a valuable reagent in organic synthesis. It is primarily used for the hydroboration of alkenes and alkynes, often exhibiting high regioselectivity and stereoselectivity. Its bulky nature makes it particularly useful for the selective hydroboration of less sterically hindered double bonds. This document provides a detailed experimental protocol for the preparation of this compound as a white solid precipitate in tetrahydrofuran (B95107) (THF).
Quantitative Data Summary
The following table summarizes various reported conditions for the synthesis of this compound. The choice of borane (B79455) source and reaction temperature can influence the reaction time and overall yield.
| Borane Source | Cyclohexene (B86901) (molar ratio to BH₃) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1M Borane in THF | 2.0 | 0 - 5 | 1.5 | THF | Not specified |
| Borane-dimethyl sulfide | 2.3 | 0 | 1 | THF | Not specified |
| Borane-dimethyl sulfide | 2.06 | 0 | 3 | Diethyl ether | 92 - 99 |
Experimental Protocol
This protocol details the in-situ preparation of this compound in THF, which precipitates as a white solid and can often be used directly as a slurry for subsequent reactions.
Materials and Equipment:
-
Two-necked, round-bottomed flask (e.g., 250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septum and glass stopper
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Cannula for liquid transfer (optional)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Cyclohexene, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup:
-
Assemble the two-necked, round-bottomed flask with a magnetic stir bar, a rubber septum on one neck, and a gas inlet adapter connected to a nitrogen or argon source on the other.
-
Flame-dry the flask under a stream of inert gas to ensure all moisture is removed. Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Reagent Preparation:
-
In a separate dry flask under an inert atmosphere, draw the required volume of freshly distilled cyclohexene into a syringe.
-
Similarly, draw the required volume of the 1 M borane-THF solution into another syringe.
-
-
Reaction Execution:
-
Through the septum, add anhydrous THF (e.g., 6 mL) and cyclohexene (e.g., 2 mL, ~16.4 mmol) to the reaction flask.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add the 1 M borane-THF solution (e.g., 10 mL, 10 mmol) dropwise to the stirred cyclohexene solution over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Upon completion of the addition, a white precipitate of this compound will begin to form, creating a slurry.[1]
-
-
Reaction Completion and Use:
-
Continue stirring the resulting slurry at 0-5°C for approximately 1.5 hours to ensure the reaction goes to completion.
-
The resulting slurry of this compound is often used directly for subsequent synthetic steps.
-
-
Isolation (Optional):
-
If isolation of the solid is required, the supernatant can be carefully removed via cannula under an inert atmosphere.
-
The remaining white solid can be washed with cold, anhydrous solvent (e.g., diethyl ether) and dried under a stream of nitrogen or under vacuum to yield this compound as a white powder.[2][3] Note that this compound can be prone to bumping during vacuum drying.[4]
-
Safety Precautions:
-
Borane-THF complex is flammable and can react violently with water. All operations should be carried out under an inert, dry atmosphere.
-
Cyclohexene is flammable. Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
To quench any unreacted borane, slowly add methanol (B129727) or isopropanol (B130326) at 0°C. This will produce hydrogen gas, which should be safely vented.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the preparation of this compound in THF.
References
Application Notes and Protocols for Anti-Markovnikov Alcohol Synthesis Using Dicyclohexylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds. This two-step process offers a complementary approach to acid-catalyzed hydration and oxymercuration-demercuration, which typically yield Markovnikov alcohols. Among the various hydroborating agents, dicyclohexylborane (B74569) ((C₆H₁₁)₂BH), a sterically hindered dialkylborane, exhibits exceptional regioselectivity, making it a valuable tool for the synthesis of primary alcohols from terminal alkenes with high purity.[1][2] These application notes provide detailed protocols and data for the use of this compound in the synthesis of anti-Markovnikov alcohols.
Reaction Principle
The overall transformation involves two distinct steps:
-
Hydroboration: The alkene reacts with this compound in an ethereal solvent. The boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. This addition is stereospecific, occurring in a syn fashion, where both the boron and hydrogen atoms add to the same face of the double bond.[3][4]
-
Oxidation: The resulting triorganoborane intermediate is oxidized using alkaline hydrogen peroxide. The boron atom is replaced by a hydroxyl group with retention of configuration, yielding the anti-Markovnikov alcohol.[3]
Data Presentation
The use of sterically demanding boranes like this compound significantly enhances the regioselectivity of the hydroboration reaction, particularly for terminal alkenes.[1]
| Alkene Substrate | Product | Regioselectivity (% Anti-Markovnikov) | Overall Yield (%) | Reference |
| 1-Hexene | 1-Hexanol | >99 | High | [5] |
| Styrene | 2-Phenylethanol | High | Good | [6][7] |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | High (syn-addition) | Good | [8] |
| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | ~98 | High | [5] |
Experimental Protocols
Caution: this compound and its precursors are flammable and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: In situ Preparation of this compound
Materials:
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexene (2.0 equivalents) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (1.0 equivalent) or a standardized solution of borane-THF complex dropwise to the stirred solution of cyclohexene over 30 minutes.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1-2 hours. The this compound will precipitate as a white solid.[9][10]
-
The resulting slurry of this compound is typically used directly in the subsequent hydroboration step without isolation.
Protocol 2: Hydroboration of an Alkene with this compound
Materials:
-
Alkene
-
In situ prepared this compound slurry
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To the freshly prepared slurry of this compound at 0 °C, add a solution of the alkene (1.0 equivalent relative to the starting borane) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
Protocol 3: Oxidation of the Organoborane to the Alcohol
Materials:
-
Organoborane solution from Protocol 2
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Cool the reaction mixture containing the organoborane to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic; maintain the temperature below 40-50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the oxidation is complete.
-
Perform a work-up by separating the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the crude product by flash column chromatography or distillation to yield the pure anti-Markovnikov alcohol.
Visualizations
Caption: Mechanism of Anti-Markovnikov Alcohol Synthesis.
Caption: Experimental Workflow for Hydroboration-Oxidation.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Boraalkenes Made by a Hydroboration Route: Cycloaddition and B=C Bond Cleavage Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Buy this compound | 1568-65-6 [smolecule.com]
- 10. rsc.org [rsc.org]
Dicyclohexylborane: A Key Reagent in the Stereoselective Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dicyclohexylborane (B74569) ((C₆H₁₁)₂BH), a sterically hindered dialkylborane, is a valuable reagent in organic synthesis, particularly for the hydroboration of alkenes and alkynes to furnish anti-Markovnikov alcohols with high regioselectivity and stereoselectivity. This attribute makes it a critical tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This document outlines the application of this compound in the synthesis of chiral intermediates for pharmaceuticals, with a specific focus on its potential role in the renowned Corey synthesis of Prostaglandin (B15479496) F2α (PGF2α). Detailed experimental protocols and a summary of expected quantitative data are provided.
Introduction: The Role of Stereochemistry in Pharmaceuticals
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a powerful tool for establishing desired stereocenters during synthesis. Its bulky cyclohexyl groups create a sterically demanding environment, enabling highly selective addition to unsaturated bonds, which is crucial for the construction of chiral alcohols that are common synthons in drug development.[1][2][3]
Application in Prostaglandin Synthesis: A Case Study
Prostaglandins are a class of lipid compounds involved in diverse physiological processes, including inflammation, pain, and uterine contraction.[4][5][6] Prostaglandin F2α and its analogs are used therapeutically, for instance, in ophthalmology to treat glaucoma.[7] The total synthesis of prostaglandins, a landmark achievement in organic chemistry, often involves the stereocontrolled reduction of a cyclopentenone intermediate to establish the correct stereochemistry of the hydroxyl groups on the cyclopentane (B165970) ring.[8][9]
While the original Corey synthesis of PGF2α utilized zinc borohydride (B1222165) for a key stereoselective reduction, the principle of using a sterically hindered hydride source is central to achieving the desired 9α-hydroxyl stereoisomer.[9] this compound, or a similar bulky borane (B79455) reagent like L-selectride, is well-suited for such a transformation due to its ability to deliver a hydride ion from the less hindered convex face of the bicyclic intermediate, leading to the thermodynamically disfavored but biologically active cis-diol configuration.[10][11]
Logical Workflow for the Application of this compound in Prostaglandin Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 3. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation [organic-chemistry.org]
- 6. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. L-selectride - Wikipedia [en.wikipedia.org]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Chemoselective Hydroboration with Dicyclohexylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration is a powerful and versatile reaction in organic synthesis that enables the anti-Markovnikov hydration of alkenes and alkynes. The choice of the hydroborating agent is crucial for achieving high levels of regio- and chemoselectivity. Dicyclohexylborane (B74569), a sterically hindered dialkylborane, has emerged as a reagent of choice for highly selective hydroborations. Its bulky nature allows for exquisite control over the reaction, favoring the addition of the boron atom to the less sterically hindered carbon of a double or triple bond. This characteristic is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products, where precise control of stereochemistry and functional group tolerance is paramount.
This compound exhibits remarkable chemoselectivity, enabling the hydroboration of alkenes and alkynes in the presence of more reactive functional groups like aldehydes and ketones. This attribute is highly advantageous in multi-step syntheses, as it often eliminates the need for protecting groups, thereby streamlining the synthetic route and improving overall efficiency.
These application notes provide a comprehensive overview of the chemoselective hydroboration with this compound, including detailed experimental protocols and a summary of its reactivity and selectivity.
Key Applications
-
Regioselective Hydroboration of Alkenes: this compound provides excellent regioselectivity for the hydroboration of terminal alkenes, yielding the corresponding primary alcohols after oxidation with high purity.[1][2]
-
Chemoselective Hydroboration: It selectively hydroborates alkenes and alkynes in the presence of carbonyl functionalities (aldehydes and ketones), which are typically reactive towards other borane (B79455) reagents.
-
Selective Hydroboration of Dienes: In molecules containing multiple double bonds, this compound preferentially reacts with the less sterically hindered double bond.
-
Synthesis of Aldehydes and Ketones: Hydroboration of terminal and internal alkynes with this compound, followed by oxidation, provides a route to aldehydes and ketones, respectively.
Data Presentation
The following tables summarize the selectivity and reactivity of this compound in various hydroboration reactions.
Table 1: Regioselectivity of this compound with Alkenes
| Alkene Substrate | Product Distribution (after oxidation) | Reference |
| 1-Hexene | >99% 1-Hexanol | [2] |
| Styrene | 98% 2-Phenylethanol | [2] |
| 2-Methyl-1-butene | >99% 2-Methyl-1-butanol | [2] |
| cis-4-Methyl-2-pentene | 97% 4-Methyl-2-pentanol (at the less hindered carbon) |
Table 2: Chemoselectivity of this compound
| Substrate | Major Product (after oxidation/workup) | Comments |
| 5-Hexen-2-one (B94416) | 1,5-Hexanediol | Selective hydroboration of the alkene moiety. |
| 4-Pentenal | 1,5-Pentanediol | Selective hydroboration of the alkene moiety. |
| Mixture of 1-Octene and 4-Octene | 1-Octanol | Preferential hydroboration of the terminal alkene. |
| Mixture of an alkene and an alkyne | Depends on substrate | Reaction with both is possible, selectivity depends on steric hindrance. |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ preparation of this compound from cyclohexene (B86901) and borane dimethyl sulfide (B99878) complex (BMS).
Materials:
-
Cyclohexene
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with a solution of BMS (1.0 M in THF, 1 equivalent).
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of cyclohexene (2.1 equivalents) in anhydrous THF dropwise to the stirred BMS solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, during which a white precipitate of this compound will form.
-
The resulting slurry of this compound is ready for immediate use in subsequent hydroboration reactions.
Protocol 2: Chemoselective Hydroboration of an Olefinic Ketone (5-Hexen-2-one)
This protocol details the selective hydroboration of the carbon-carbon double bond in 5-hexen-2-one using the freshly prepared this compound, followed by oxidation to the corresponding diol.
Materials:
-
Slurry of this compound (prepared as in Protocol 1)
-
5-Hexen-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To the slurry of this compound at 0 °C (from Protocol 1), add a solution of 5-hexen-2-one (1 equivalent based on the initial BMS) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic; maintain the temperature below 30 °C.
-
After the addition of H₂O₂ is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1,5-hexanediol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
General Mechanism of Hydroboration-Oxidation
The following diagram illustrates the key steps in the hydroboration of an alkene followed by oxidation to an alcohol.
References
Application of Dicyclohexylborane for the Hydroboration of Alkynes: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dicyclohexylborane (B74569) (Cy₂BH) is a sterically hindered dialkylborane that serves as a highly regioselective reagent for the hydroboration of alkynes. Its significant steric bulk is instrumental in preventing the double addition of borane (B79455) to the alkyne, a common side reaction with smaller borane reagents like BH₃. This characteristic makes this compound particularly valuable for the controlled monohydroboration of terminal alkynes to furnish (E)-alkenylboranes. Subsequent oxidation of these intermediates provides a reliable route to aldehydes, while protonolysis can yield the corresponding (Z)-alkenes.
The hydroboration of alkynes with this compound proceeds via a syn-addition of the B-H bond across the triple bond. The boron atom adds to the less sterically hindered carbon atom of the alkyne, leading to an anti-Markovnikov product with high fidelity.[1][2][3] This high regioselectivity is a key advantage, especially in the synthesis of aldehydes from terminal alkynes, where alternative hydration methods often yield methyl ketones. For internal alkynes, hydroboration with this compound followed by oxidation can produce ketones. In the case of unsymmetrical internal alkynes, a mixture of ketone regioisomers may be formed, with the selectivity influenced by the steric environment of the substituents.[2][4]
This compound is typically prepared in situ immediately before use by the reaction of borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH₃•THF) with two equivalents of cyclohexene (B86901).[5] The reagent is generally used in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from 0 °C to room temperature.[2][6] The resulting alkenylborane can be further transformed into a variety of functional groups, making it a versatile intermediate in organic synthesis. For instance, besides oxidation to aldehydes and ketones, the alkenylborane can undergo protonolysis to form alkenes, or be utilized in coupling reactions to form new carbon-carbon bonds.[4]
Key Advantages:
-
High Regioselectivity: Excellent anti-Markovnikov addition to terminal alkynes, leading to aldehydes upon oxidation.[3][4]
-
Monohydroboration: The steric hindrance of the cyclohexyl groups effectively prevents dihydroboration of the alkyne.[3]
-
Stereoselectivity: The reaction proceeds via a syn-addition, resulting in the formation of (Z)-alkenylboranes.
-
Versatility of the Intermediate: The resulting vinylborane (B8500763) can be converted into aldehydes, ketones, alkenes, and other functional groups.
Limitations:
-
Sensitivity: this compound is sensitive to air and moisture and is therefore prepared and used under an inert atmosphere.
-
Internal Alkynes: The hydroboration of unsymmetrical internal alkynes can lead to mixtures of regioisomeric ketones.[4]
Quantitative Data Summary
The following table summarizes the typical yields and regioselectivity observed in the hydroboration of various alkynes using this compound and subsequent work-up. Due to the nature of the available literature, some entries may refer to analogous sterically hindered boranes, which are noted accordingly.
| Alkyne Substrate | Product after Oxidation | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Notes |
| Terminal Alkynes | ||||
| 1-Hexyne | Hexanal | Good | >99:1 | High regioselectivity is consistently reported for terminal alkynes with bulky boranes. |
| Phenylacetylene | Phenylacetaldehyde | Good | >99:1 | The bulky nature of the borane directs the boron to the terminal carbon. |
| Functionalized Terminal Alkyne | Corresponding Aldehyde | Good to Excellent | High | This compound is compatible with various functional groups that are not susceptible to reduction by boranes.[1] |
| Internal Alkynes | ||||
| 3-Hexyne (symmetrical) | 3-Hexanone | Good | N/A | Symmetrical internal alkynes yield a single ketone product. |
| 1-Phenyl-1-propyne (unsymmetrical) | 1-Phenyl-2-propanone and Phenylacetone | Mixture | Varies | Regioselectivity is dependent on the steric and electronic properties of the substituents. A mixture of ketones is often obtained.[4] |
Experimental Protocols
Protocol 1: In-situ Preparation of this compound
This protocol describes the preparation of a solution of this compound in tetrahydrofuran (THF) for immediate use in hydroboration reactions.
Materials:
-
Borane-dimethyl sulfide complex (BMS, 2 M in THF) or Borane-THF complex (1 M in THF)
-
Cyclohexene, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet
Procedure:
-
Set up the reaction flask under a positive pressure of inert gas. All glassware should be oven-dried and cooled under a stream of inert gas before use.
-
To the flask, add freshly distilled cyclohexene (2.0 equivalents).
-
Dilute the cyclohexene with anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex or borane-THF complex (1.0 equivalent) dropwise to the stirred solution of cyclohexene over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. A white precipitate of this compound may form.
-
The resulting slurry or solution of this compound is now ready for use in the hydroboration of an alkyne.
Protocol 2: Hydroboration-Oxidation of a Terminal Alkyne (e.g., 1-Octyne)
This protocol details the hydroboration of 1-octyne (B150090) with the freshly prepared this compound, followed by oxidation to yield octanal.
Materials:
-
Solution of this compound in THF (prepared as in Protocol 1)
-
1-Octyne, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To the freshly prepared this compound solution at 0 °C, add 1-octyne (1.0 equivalent) dropwise while maintaining the inert atmosphere.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide can be exothermic. Maintain the temperature below 25 °C.
-
After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the reaction is complete (monitor by TLC or GC).
-
Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure octanal.
Visualizations
Caption: General workflow for the hydroboration-oxidation of alkynes.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of Dicyclohexylborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical information for the large-scale synthesis of dicyclohexylborane (B74569), a versatile reagent in organic synthesis, particularly for industrial applications in pharmaceutical and fine chemical manufacturing.
Introduction
This compound ((C₆H₁₁)₂BH), often abbreviated as Chx₂BH, is a sterically hindered dialkylborane that serves as a highly regioselective and stereoselective hydroborating agent.[1] Its bulky cyclohexyl groups make it an invaluable tool for the selective functionalization of less sterically hindered double and triple bonds.[1] In the pharmaceutical industry, this compound is employed as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable example is its potential application in the synthesis of intermediates for complex anticancer drugs like Eribulin.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the hydroboration of cyclohexene (B86901) with a borane (B79455) source. The choice of borane source and solvent can influence the reaction's efficiency, yield, and the purity of the final product.
Comparative Data of Synthesis Methods
The selection of the borane-source and solvent system is a critical parameter in the large-scale synthesis of this compound. The following table summarizes the key differences and outcomes of common laboratory and industrial methods.
| Borane Source | Solvent | Typical Scale | Reaction Time (h) | Typical Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| Borane-dimethyl sulfide (B99878) (BMS) | Diethyl ether | Lab to Pilot | 2-4 | 92-99 | >95 | Advantages: High yield and purity; commercially available and relatively stable borane source.[2] Disadvantages: Volatility and flammability of diethyl ether. |
| Borane-tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | Lab to Pilot | 1-3 | 90-98 | >95 | Advantages: Faster reaction times. Disadvantages: BH₃-THF is less stable than BMS and requires refrigeration for long-term storage.[2] |
| In situ generated Diborane (B8814927) | Diethyl ether or THF | Industrial | Continuous | >95 | >99 | Advantages: High purity of diborane leads to fewer byproducts; cost-effective for large-scale production.[1] Disadvantages: Requires specialized equipment for gas handling. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using Borane-Dimethyl Sulfide (BMS) in Diethyl Ether
This protocol is adapted from established laboratory procedures and is suitable for producing gram to kilogram quantities of this compound.
Materials:
-
Cyclohexene (freshly distilled)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous diethyl ether
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Ice-water bath
-
Schlenk line or similar inert atmosphere setup
-
Cannula for liquid transfer
-
Vacuum filtration apparatus
Procedure:
-
Under a positive pressure of nitrogen, charge the three-necked flask with freshly distilled cyclohexene and anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the borane-dimethyl sulfide complex to the stirred solution via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2-3 hours. A white precipitate of this compound will form.
-
Allow the precipitate to settle, and then carefully remove the supernatant liquid via cannula.
-
Wash the solid this compound with cold, anhydrous diethyl ether.
-
Isolate the product by filtration under a nitrogen atmosphere and dry under reduced pressure to obtain a white solid. The product is typically used without further purification.
Protocol 2: Conceptual Industrial-Scale Synthesis using Continuous Flow
This protocol outlines a conceptual approach for the continuous industrial production of this compound, emphasizing process control and safety.
Equipment:
-
Jacketed glass reactor or stainless steel reactor with temperature control.
-
Metering pumps for controlled addition of reactants.
-
In-line static mixer.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Solvent recovery system.
Process Description:
-
Two separate feed streams are prepared: one containing cyclohexene in a suitable solvent (e.g., diethyl ether or THF), and the other containing the borane source (e.g., BMS or in situ generated diborane in a carrier solvent).
-
The two streams are continuously pumped at controlled flow rates into a jacketed reactor maintained at the optimal reaction temperature (e.g., 0-10 °C).
-
The reactants are mixed using an in-line static mixer before entering the main reactor to ensure rapid and homogeneous mixing.
-
The residence time in the reactor is controlled by the flow rates and the reactor volume to ensure complete reaction.
-
The resulting slurry containing the precipitated this compound is continuously transferred to a filtration unit.
-
The solid product is isolated, washed with fresh solvent, and dried under vacuum.
-
The filtrate, containing the solvent and any unreacted starting materials, is directed to a solvent recovery system for purification and recycling.
Application in Pharmaceutical Synthesis: Stereoselective Reduction
This compound is a valuable reagent for the stereoselective reduction of prochiral ketones to chiral secondary alcohols, a common transformation in the synthesis of complex pharmaceutical intermediates.
Application Example: Diastereoselective Reduction of a Prochiral Ketone
This representative protocol illustrates the use of this compound for the diastereoselective reduction of a complex ketone, a key step in the synthesis of many natural products and APIs.
Reaction: A prochiral ketone is reduced to the corresponding secondary alcohol with high diastereoselectivity using this compound. The bulky nature of the reagent controls the facial selectivity of the hydride attack on the carbonyl group.
Protocol:
-
In a nitrogen-flushed, jacketed reactor, the prochiral ketone is dissolved in an anhydrous solvent such as THF.
-
The solution is cooled to a predetermined temperature (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
-
A freshly prepared solution or slurry of this compound in the same solvent is added dropwise to the ketone solution. The reaction is monitored by an appropriate analytical technique (e.g., TLC, HPLC, or in-situ IR).
-
Upon completion of the reduction, the reaction is quenched by the slow addition of a suitable reagent, such as methanol (B129727) or water, at low temperature.
-
An oxidative workup, typically with aqueous sodium hydroxide (B78521) and hydrogen peroxide, is then performed to convert the resulting borinate ester to the desired alcohol and boric acid byproducts.
-
The product is isolated by extraction and purified by crystallization or chromatography.
Safety, Handling, and Storage
Safety Precautions:
-
This compound and its precursors are flammable and react violently with water and other protic solvents. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
The reaction to form this compound is exothermic and requires careful temperature control to prevent runaway reactions.
-
Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Handling:
-
For large-scale operations, use closed systems and automated addition techniques to minimize exposure.
-
Ensure adequate ventilation and have appropriate fire extinguishing media (e.g., dry powder, CO₂) readily available. Do not use water.
Storage:
-
Store this compound as a solid or in a solution with an anhydrous aprotic solvent under a nitrogen atmosphere.
-
For long-term storage, refrigeration is recommended to minimize decomposition.
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationships in Synthesis
Caption: Key parameter relationships in this compound synthesis.
References
Troubleshooting & Optimization
Dicyclohexylborane Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dicyclohexylborane (B74569).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality or wet reagents/solvents: Borane (B79455) reagents (e.g., borane-dimethyl sulfide (B99878), borane-THF) are highly sensitive to moisture and air. Solvents like THF and diethyl ether must be anhydrous. | Use freshly opened, high-purity reagents. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone). |
| Improper reaction temperature: The hydroboration of cyclohexene (B86901) is typically performed at low temperatures (0°C to 5°C) to ensure the selective formation of this compound.[1][2] Higher temperatures can lead to the formation of tricyclohexylborane (B89586) or other byproducts. | Maintain the reaction temperature strictly at 0°C, especially during the addition of the borane reagent. Use an ice-water bath for cooling.[1] |
| Incorrect stoichiometry: An incorrect molar ratio of cyclohexene to borane can lead to incomplete reaction or the formation of undesired products. The typical ratio is 2:1 of cyclohexene to borane source (BH₃).[1][2] | Accurately measure and dispense all reagents. A slight excess of cyclohexene can be used to ensure complete consumption of the borane.[2] |
| Loss of product during workup: this compound is a white solid that can be lost during filtration or transfer if not handled carefully.[1] | Use Schlenk techniques or a glovebox to handle the product under an inert atmosphere.[1] When filtering, ensure the filter cake is thoroughly washed with a small amount of cold, dry solvent. |
Issue 2: Formation of Impurities or Byproducts
| Potential Cause | Recommended Solution |
| Formation of tricyclohexylborane: This occurs if the stoichiometry is incorrect (excess borane) or if the reaction temperature is too high.[3][4] | Maintain a strict 2:1 molar ratio of cyclohexene to borane and keep the reaction temperature at 0°C.[1][2] |
| Oxidation of the product: this compound is sensitive to air and can be oxidized if exposed to the atmosphere. | Perform the entire synthesis and workup under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Residual solvent or starting materials: Incomplete removal of solvent or unreacted starting materials can contaminate the final product. | Dry the isolated this compound under vacuum to remove residual solvent.[1] Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., NMR, if applicable). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound synthesis?
A1: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are the most commonly used and effective solvents for the synthesis of this compound.[2] The choice of solvent can influence the solubility of the product and the reaction rate.
Q2: How can I confirm the formation of this compound?
A2: this compound is a white solid that precipitates out of the reaction mixture.[2] For more rigorous confirmation, techniques like ¹¹B NMR spectroscopy can be used, which should show a characteristic signal for the dialkylborane.
Q3: What is the expected yield for this synthesis?
A3: With proper technique and high-quality reagents, yields of this compound can be quite high, often exceeding 90%.[1]
Q4: How should I store this compound?
A4: this compound should be stored as a solid under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer) to prevent decomposition and oxidation. Solutions of this compound in anhydrous solvents can also be stored under an inert atmosphere.
Q5: Are there any safety precautions I should take?
A5: Yes. Borane-dimethyl sulfide complex and borane-THF are pyrophoric and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Detailed Methodology for this compound Synthesis (adapted from Organic Syntheses) [1]
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is used. The system is maintained under a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation:
-
Cyclohexene (2.1 equivalents) is dissolved in anhydrous diethyl ether or THF in the reaction flask.
-
The flask is cooled to 0°C in an ice-water bath.
-
-
Reaction:
-
A solution of borane-dimethyl sulfide complex (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred cyclohexene solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2-3 hours. A white precipitate of this compound should form.
-
-
Workup and Isolation:
-
The stirring is stopped, and the solid is allowed to settle.
-
The supernatant is carefully removed via cannula.
-
The remaining white solid is washed with a small amount of cold, anhydrous solvent.
-
The solid product is dried under high vacuum to afford pure this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Cyclohexene:Borane Molar Ratio | 2.1 : 1 | [1] |
| Reaction Temperature | 0 - 5 °C | [1] |
| Reaction Time | 2 - 3 hours | [1] |
| Typical Solvents | Anhydrous Diethyl Ether, Anhydrous THF | [1][2] |
| Reported Yield | > 90% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
storage and handling of air-sensitive dicyclohexylborane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air-sensitive reagent, dicyclohexylborane (B74569).
Frequently Asked Questions (FAQs)
1. What is this compound and why is it considered air-sensitive?
This compound, often abbreviated as Chx₂BH, is an organoborane reagent with the chemical formula (C₆H₁₁)₂BH. It is a white solid primarily used for the hydroboration of alkenes and alkynes, a key reaction in organic synthesis for the anti-Markovnikov addition of water across a double or triple bond.[1][2] Its high reactivity stems from the electron-deficient boron atom. This compound is classified as a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[3][4] It also reacts vigorously with water and other protic solvents.[2] Therefore, it must be handled under an inert atmosphere, such as nitrogen or argon, using specialized air-sensitive techniques.[5][6][7]
2. How should this compound be properly stored?
To ensure its stability and prevent decomposition or hazardous reactions, this compound should be stored under a dry, inert atmosphere (nitrogen or argon).[8] It is best kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and moisture.[4][5] For long-term storage, refrigeration is often recommended. For example, a stock solution of dicyclohexylboron trifluoromethanesulfonate, a related reagent, is noted to be reasonably stable when stored at approximately 4°C under nitrogen.[9][10]
3. What are the visual signs of this compound decomposition?
While pure this compound is a white solid, decomposition can lead to changes in its appearance.[2] Discoloration, such as a yellowish or brownish tint, may indicate the presence of impurities or oxidation byproducts. Clumping or the appearance of a less defined crystalline structure can also suggest decomposition due to moisture. Any deviation from a fine, white powder should be a cause for concern regarding the reagent's purity and reactivity.
4. Can I handle this compound on an open bench?
No. Due to its pyrophoric nature, this compound should never be handled on an open bench exposed to the atmosphere.[1][4] All manipulations, including weighing and transferring, must be performed in a controlled inert environment. The two primary methods for this are using a glovebox or a Schlenk line.[5][9] A glovebox provides a sealed environment with a recirculating inert gas, while a Schlenk line allows for the manipulation of the reagent in glassware under a positive pressure of an inert gas.[7][9]
Troubleshooting Guides
Handling and Transfer Issues
Problem: My this compound seems to be reacting or fuming upon transfer.
-
Possible Cause: Exposure to air or moisture.
-
Solution:
-
Ensure an inert atmosphere: Before starting, ensure your glovebox or Schlenk line is properly purged and maintaining a positive pressure of high-purity inert gas (nitrogen or argon).[11]
-
Use dry equipment: All glassware, spatulas, and syringes must be rigorously dried before use, typically by oven-drying and cooling under vacuum or in a desiccator.[12]
-
Proper transfer technique (Schlenk line): If using a Schlenk line, ensure a positive flow of inert gas when opening vessels. For transferring the solid, a solid addition tube can be used.[6] The solid is loaded into the tube inside a glovebox and then attached to the reaction flask on the Schlenk line.[6]
-
Proper transfer technique (Glovebox): Weigh and transfer the solid entirely within the glovebox atmosphere.[6] All necessary equipment should be brought into the glovebox through an airlock that is properly purged.[9]
-
Problem: I am having difficulty accurately weighing the solid this compound.
-
Possible Cause: Static electricity in the glovebox or on the weighing vessel.
-
Solution:
-
Use an anti-static gun: These devices can neutralize static charge on equipment inside the glovebox.
-
Use a weighing boat made of a suitable material: Aluminum weighing boats are often a good choice.
-
Ensure proper grounding: Make sure the balance inside the glovebox is properly grounded.
-
Reaction Issues
Problem: My hydroboration reaction is sluggish or incomplete.
-
Possible Cause 1: Decomposed or impure this compound.
-
Solution: Use freshly prepared or properly stored this compound. If decomposition is suspected, purification may be necessary. One method for a related compound involves crystallization from a hexane (B92381) solution at -20°C.[9][10]
-
Possible Cause 2: Inadequate reaction temperature.
-
Solution: While hydroboration with this compound can often be performed at 0°C to room temperature, some substrates may require different conditions.[1] Consult literature for the specific substrate you are using. Ensure the reaction is being adequately stirred to overcome any mass transfer limitations.
-
Possible Cause 3: Presence of inhibitors.
-
Solution: Ensure all solvents and reagents are of appropriate purity and are free from water and other protic impurities that would quench the borane (B79455).
Problem: The regioselectivity of my hydroboration is lower than expected.
-
Possible Cause: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity.[2] this compound is a sterically hindered borane which generally provides high regioselectivity with less hindered alkenes.[7][13] If selectivity is still an issue, consider using an even bulkier borane reagent like 9-BBN.[7]
Work-up and Quenching Issues
Problem: How do I safely quench the excess this compound after the reaction?
-
Solution: Excess this compound must be quenched carefully under an inert atmosphere before exposing the reaction mixture to air.
-
Cool the reaction mixture: Typically, this is done in an ice bath.
-
Slowly add a quenching agent: A common method is the slow, dropwise addition of a protic solvent like methanol (B129727) or isopropanol.[14] Be aware that this will generate hydrogen gas, so the reaction vessel must be vented to a bubbler.[11] After the initial vigorous reaction subsides, water can be added.[14]
-
Oxidative work-up: For hydroboration-oxidation reactions, the intermediate organoborane is typically oxidized under basic conditions using hydrogen peroxide.[15] This should also be done cautiously, often with cooling, as the reaction can be exothermic.
-
Problem: The reaction mixture is difficult to handle during work-up (e.g., emulsions form).
-
Solution:
-
Add brine: Addition of a saturated aqueous sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: If a solid is present, filtration through a pad of celite may be necessary.
-
Patience: Allowing the mixture to stand for a period can sometimes lead to better layer separation.
-
Quantitative Data Summary
| Parameter | Value / Condition | Source(s) |
| Storage Temperature | ~4°C (for related triflate) | [9][10] |
| Storage Atmosphere | Dry Nitrogen or Argon | [8] |
| Reaction Temperature (Hydroboration) | 0°C to Room Temperature | [1] |
| Improved Selectivity Temperature | -10°C to 0°C | [2] |
| Common Solvents | Tetrahydrofuran (THF), Diethyl ether | [1][8] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound using a Schlenk Line
-
Preparation: Ensure all glassware (Schlenk flask, addition funnel, etc.) is oven-dried overnight and assembled hot under a stream of inert gas or assembled cool and then flame-dried under vacuum.[12] The Schlenk line should be flushed with inert gas, and the bubbler should indicate a slight positive pressure.[11]
-
Weighing: In a glovebox, weigh the desired amount of this compound into a solid addition tube.[6] Seal the tube before removing it from the glovebox.[6]
-
Transfer: Attach the solid addition tube to the reaction flask on the Schlenk line. Evacuate and backfill the joint with inert gas three times.
-
Addition: Under a positive flow of inert gas, carefully rotate the addition tube to add the solid this compound to the reaction flask containing the solvent.
Protocol 2: Hydroboration of a Terminal Alkene
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the desired alkene and anhydrous solvent (e.g., THF).
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Addition of this compound: Add a solution of this compound in the same solvent dropwise to the stirred alkene solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours) or until TLC analysis indicates complete consumption of the starting alkene.
-
Quenching and Work-up (for alcohol synthesis):
-
While maintaining an inert atmosphere and cooling at 0°C, slowly add aqueous sodium hydroxide (B78521) (e.g., 3M solution).
-
Carefully add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not rise excessively.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Perform an aqueous work-up by separating the layers and extracting the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Decision diagram for handling this compound.
References
- 1. pnnl.gov [pnnl.gov]
- 2. Buy this compound | 1568-65-6 [smolecule.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Safely handling air-sensitive products [cleanroomtechnology.com]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. Hydroboration - Wikipedia [en.wikipedia.org]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. benchchem.com [benchchem.com]
preventing side reactions in dicyclohexylborane hydroboration
Welcome to the technical support center for dicyclohexylborane (B74569) (Chx₂BH) hydroboration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of side reactions and optimization of this powerful synthetic tool.
Troubleshooting Guide
This guide addresses common issues encountered during this compound hydroboration experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Decomposition: this compound is sensitive to air and moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents. Freshly distill solvents if necessary.- Use freshly prepared or properly stored this compound. |
| 2. Incomplete Hydroboration: The reaction may not have gone to completion. | - Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC.- Ensure the correct stoichiometry of this compound to the substrate is used. | |
| 3. Inefficient Oxidation: The organoborane intermediate was not fully converted to the desired product. | - Use a sufficient excess of the oxidizing agent (e.g., H₂O₂).- Ensure the pH of the oxidation step is basic (typically using NaOH).- Control the temperature during the exothermic oxidation step to prevent side reactions. | |
| Formation of Isomeric Byproducts (e.g., Markovnikov product) | 1. Suboptimal Regioselectivity: Reaction conditions may not be favoring the desired anti-Markovnikov addition. | - Lower the reaction temperature during the hydroboration step. - Ensure slow addition of the alkene to the this compound solution. |
| 2. Isomerization of Alkene: The starting alkene may be isomerizing under the reaction conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Ensure the absence of acidic impurities that could catalyze isomerization. | |
| Presence of Boron-Containing Impurities in the Final Product | 1. Incomplete Oxidation: Residual organoborane intermediates remain. | - Ensure complete oxidation by using an excess of the oxidizing agent and allowing for sufficient reaction time. |
| 2. Formation of Borinic Acids/Esters: Hydrolysis or reaction of this compound with alcohols can form these byproducts. | - Perform a thorough aqueous workup. Extraction with a mild base can help remove acidic boron byproducts. - Purification by column chromatography on silica (B1680970) gel or alumina (B75360) may be necessary. In some cases, derivatization to facilitate removal can be employed. | |
| Reaction with Other Functional Groups | 1. Reduction of Carbonyls or Other Reducible Groups: this compound can act as a reducing agent. | - this compound is a selective reagent and generally does not reduce ketones or aldehydes under typical hydroboration conditions. However, for highly sensitive substrates, consider protecting the interfering functional group. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good choice for hydroboration?
A1: this compound is a sterically hindered dialkylborane. This bulkiness provides high regioselectivity, favoring the addition of the boron atom to the less substituted carbon of an alkene or alkyne (anti-Markovnikov addition). This steric hindrance also prevents the double addition of the borane (B79455) to alkynes, allowing for the selective formation of vinylboranes, which can then be oxidized to aldehydes or ketones.
Q2: How can I be sure my this compound is active?
A2: this compound is typically prepared in situ from cyclohexene (B86901) and a borane source like borane-dimethyl sulfide (B99878) or borane-THF. It is a white solid that can be isolated, but it is sensitive to air and moisture. For best results, it is often used immediately after preparation. An ¹¹B NMR spectrum can be used to characterize the reagent; this compound typically shows a signal in the range of δ 20-30 ppm.
Q3: What is the optimal temperature for this compound hydroboration?
A3: The optimal temperature depends on the substrate. For most alkenes and alkynes, the hydroboration step is carried out at 0 °C to room temperature (25 °C). Lowering the temperature can sometimes improve regioselectivity. The subsequent oxidation with alkaline hydrogen peroxide is exothermic and often requires cooling to maintain control over the reaction.
Q4: How do I quench the excess this compound after the reaction?
A4: Excess this compound can be quenched by the careful, slow addition of a proton source. Common quenching agents include water, methanol, or acetone. The quenching should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and the evolution of hydrogen gas.
Q5: What are the common byproducts in a this compound hydroboration-oxidation, and how can I remove them?
A5: Common byproducts include the undesired regioisomer of the alcohol (Markovnikov product), residual starting material, and boron-containing impurities like boric acid and boronate esters.
-
Isomeric alcohols and starting material can usually be separated from the desired product by column chromatography.
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Boric acid is water-soluble and can be removed by aqueous extraction during the workup.
-
Boronate esters can be more challenging to remove. They can sometimes be hydrolyzed under acidic or basic conditions. Column chromatography or distillation are also effective methods. For persistent impurities, derivatization techniques can be employed to alter their properties and facilitate separation.
Experimental Protocols
Protocol 1: General Procedure for the Hydroboration-Oxidation of a Terminal Alkene with this compound
This protocol describes a general method for the anti-Markovnikov hydration of a terminal alkene.
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Preparation of this compound: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add freshly distilled tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C in an ice bath. Add borane-dimethyl sulfide complex (1.0 M solution in THF, 1 equivalent) dropwise to a stirred solution of cyclohexene (2.1 equivalents) in THF. Stir the mixture at 0 °C for 1 hour, during which time this compound will precipitate as a white solid.
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Hydroboration: To the suspension of this compound at 0 °C, add a solution of the terminal alkene (1 equivalent) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
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Oxidation: Cool the reaction mixture to 0 °C. Slowly and carefully add aqueous sodium hydroxide (B78521) (e.g., 3 M solution), followed by the dropwise addition of 30% hydrogen peroxide. The addition of hydrogen peroxide is exothermic and should be done at a rate that maintains the internal temperature below 40 °C. After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour.
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Workup and Purification: Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydroboration of a Terminal Alkyne to an Aldehyde
This protocol details the conversion of a terminal alkyne to the corresponding aldehyde.
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Hydroboration: Prepare this compound as described in Protocol 1. To the resulting suspension at 0 °C, add a solution of the terminal alkyne (1 equivalent) in THF dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Oxidation: Cool the reaction mixture to 0 °C. Add aqueous sodium hydroxide (3 M) followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30 °C. Stir the mixture at room temperature for 1-2 hours.
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Workup and Purification: Extract the reaction mixture with an organic solvent (e.g., pentane (B18724) or diethyl ether). Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the volatile aldehyde product. Further purification can be achieved by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for hydroboration-oxidation.
optimizing temperature for dicyclohexylborane reactions
Welcome to the technical support center for dicyclohexylborane (B74569) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the optimization of temperature in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The formation of this compound from cyclohexene (B86901) and a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) is typically carried out at low temperatures, generally between -10°C and 0°C.[1] Operating within this temperature range enhances the selectivity for the dialkylborane over the trialkylborane, leading to higher yields of the desired product.[1]
Q2: At what temperature should I run my hydroboration reaction with this compound?
A2: The optimal temperature for hydroboration using this compound can vary depending on the substrate. For many standard alkene and alkyne hydroborations, a temperature range of 0°C to 25°C is common.[2] However, for less reactive or sterically hindered substrates, elevated temperatures may be necessary. It is advisable to start with a lower temperature and gradually increase it if the reaction is sluggish.
Q3: How does temperature affect the selectivity of this compound reactions?
A3: Temperature can significantly impact the stereoselectivity of reactions involving this compound derivatives. For instance, in dicyclohexylboron triflate-mediated enolboration-aldolization reactions, lower temperatures favor the formation of anti-aldol products.[3] As the temperature increases, the selectivity may decrease or even favor the syn-aldol product, especially with less bulky borane reagents.[3]
Q4: My hydroboration reaction with this compound is giving a low yield. Could temperature be the issue?
A4: Yes, improper temperature control is a common reason for low yields. If the temperature is too low, the reaction may be too slow and not go to completion. Conversely, elevated temperatures can lead to decomposition of the borane reagent or the formation of undesired byproducts.[1] It is crucial to maintain a consistent and optimized temperature throughout the reaction.
Q5: What are the signs that my this compound reagent has decomposed due to high temperatures?
A5: this compound has better thermal stability compared to other dialkylboranes like disiamylborane.[4] However, it can still decompose at elevated temperatures. Signs of decomposition may include a change in the appearance of the reagent, gas evolution, or a significant decrease in the yield of your desired product. It is best to use freshly prepared this compound or material that has been stored under an inert atmosphere at low temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions, with a focus on temperature optimization.
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature. |
| Reaction temperature is too high, leading to decomposition of this compound. | Run the reaction at a lower temperature. For initial experiments, 0°C to room temperature is a good starting point.[2] | |
| Formation of Multiple Products/Low Selectivity | The reaction temperature is not optimal for the desired stereoselectivity (e.g., in aldol (B89426) reactions). | For reactions where stereoselectivity is critical, such as certain aldol reactions, running the reaction at lower temperatures (e.g., -78°C to 0°C) can significantly improve the desired diastereoselectivity.[3] |
| At elevated temperatures, the initially formed organoborane may be undergoing isomerization. | Avoid prolonged reaction times at high temperatures. Once the hydroboration is complete, proceed with the workup promptly. | |
| Incomplete Reaction | The reaction time is insufficient at the chosen temperature. | Increase the reaction time. If the reaction is still incomplete, a modest increase in temperature may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from cyclohexene and borane-dimethyl sulfide complex.
Materials:
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Cyclohexene
-
Borane-dimethyl sulfide complex (BMS)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry glassware
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with cyclohexene (2.2 equivalents) and anhydrous diethyl ether.
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Cool the flask to 0°C in an ice bath.
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Add borane-dimethyl sulfide complex (1 equivalent) to the dropping funnel and add it dropwise to the stirred solution of cyclohexene over 30 minutes.
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After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours. This compound will precipitate as a white solid.
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The resulting slurry can be used directly for subsequent reactions.
Protocol 2: Hydroboration of a Terminal Alkyne with this compound
This protocol details the hydroboration of a terminal alkyne to form a vinylborane, which can then be oxidized to an aldehyde.
Materials:
-
This compound (prepared as in Protocol 1)
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Terminal alkyne
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Anhydrous tetrahydrofuran (THF)
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Sodium hydroxide (B78521) (NaOH) solution
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Hydrogen peroxide (H₂O₂) solution
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Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the slurry of this compound (1 equivalent) in diethyl ether.
-
Add a solution of the terminal alkyne (1 equivalent) in anhydrous THF to the stirred slurry at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Cool the reaction mixture back to 0°C in an ice bath.
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Slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition can be exothermic. Maintain the temperature below 30°C.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
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Perform a standard aqueous workup and extraction to isolate the aldehyde product.
Visualizations
Caption: Workflow for this compound synthesis and subsequent hydroboration.
Caption: Logic diagram for troubleshooting low yields based on temperature.
References
issues with dicyclohexylborane precipitation during synthesis
Technical Support Center: Dicyclohexylborane (B74569) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding issues encountered during the synthesis of this compound, with a focus on challenges related to its precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to precipitate during its synthesis?
A1: this compound is designed to be a sterically hindered dialkylborane. This steric bulk, combined with its molecular structure, leads to low solubility in common ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) at the typical reaction temperatures.[1][2] This low solubility is a key factor that drives the reaction to completion by precipitating the desired product out of the solution.[1]
Q2: What is the typical appearance of the this compound precipitate?
A2: Under optimal conditions, this compound should precipitate as a white crystalline solid.[1][3]
Q3: Is it crucial to maintain an inert atmosphere during the synthesis and handling of this compound?
A3: Yes, it is critical. This compound is sensitive to air and moisture.[1] Handling of the compound, including filtration and drying of the precipitate, should be performed under an inert atmosphere, such as nitrogen, to prevent degradation of the product.[2]
Q4: Can I use a solvent other than diethyl ether or THF?
A4: Diethyl ether is often preferred for the synthesis of this compound because the product's low solubility in it facilitates easy isolation by filtration.[1] While THF can also be used, this compound is more soluble in it, which can make product isolation more challenging.[1] The choice of solvent can significantly impact reaction rates and product recovery.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms, or precipitation is very slow. | 1. Incorrect stoichiometry: An excess of the borane (B79455) source or insufficient cyclohexene (B86901) can hinder the formation of the dialkylborane. 2. Reaction temperature is too high: Higher temperatures can increase the solubility of this compound, preventing it from precipitating. 3. Impurities in reagents or solvent: Water or other impurities can react with the borane reagent, inhibiting the desired reaction. | 1. Verify stoichiometry: Ensure the correct molar ratios of cyclohexene and the borane reagent are used. 2. Control temperature: Maintain the recommended reaction temperature, typically between -10°C and 0°C.[1] 3. Use dry, pure reagents: Ensure all reagents and solvents are anhydrous and of high purity.[2] |
| The precipitate is oily or semi-solid, not a crystalline solid. | 1. Incomplete reaction: The reaction may not have gone to completion, resulting in a mixture of mono-, di-, and tri-substituted boranes. 2. Presence of trialkylborane: Formation of the more soluble tricyclohexylborane (B89586) can occur, leading to an oily product. 3. Rapid addition of reagents: Adding the borane source too quickly can lead to localized areas of high concentration and improper product formation. | 1. Increase reaction time: Allow the reaction to stir for the recommended duration at the appropriate temperature to ensure complete conversion. 2. Control stoichiometry and temperature: Precise control over the molar ratio of reactants and maintaining a low temperature can minimize the formation of the tri-substituted product. 3. Slow, dropwise addition: Add the borane reagent dropwise to the solution of cyclohexene with vigorous stirring. |
| Low yield of the precipitated product. | 1. Loss of product during isolation: The fine, solid product can be difficult to handle and transfer, leading to mechanical losses. 2. Product is too soluble in the chosen solvent: If using a solvent in which this compound has higher solubility (like THF), a significant portion of the product may remain in the mother liquor. 3. Degradation of the product: Exposure to air or moisture during workup can lead to product loss. | 1. Careful handling: Use techniques like filtration via a cannula or in a Schlenk flask under a positive pressure of inert gas to minimize loss.[2] 2. Optimize solvent and temperature: Consider using diethyl ether for better precipitation. Cooling the reaction mixture further (if appropriate for the specific protocol) may also help to increase the precipitated yield. 3. Maintain inert conditions: Ensure all transfer and filtration steps are carried out under a dry, inert atmosphere. |
| "Bumping" of the solid during drying under vacuum. | 1. Trapped solvent: The fine precipitate can trap solvent, which, upon rapid removal under vacuum, can cause the solid to "bump" violently. | 1. Use a fritted vacuum adapter: A vacuum adapter with a glass frit can help to control the removal of solvent and prevent the solid from being drawn into the vacuum line.[2] 2. Apply vacuum gradually: Start with a low vacuum and slowly increase it to allow for controlled solvent evaporation. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
Cyclohexene (distilled from lithium aluminum hydride)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous diethyl ether
Procedure:
-
An oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL).
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The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere.
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Borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) is added dropwise over 30 minutes with continuous stirring.
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The reaction mixture is stirred for an additional 3 hours at 0°C. A white precipitate of this compound will form.
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Once the reaction is complete, the stirring is stopped, and the solid is allowed to settle.
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The supernatant is carefully removed via a syringe or cannula.
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The remaining solid is dried under reduced pressure to yield this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Purification of Dicyclohexylborane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of dicyclohexylborane (B74569) from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated as a solid from the reaction mixture, but the yield is lower than expected. What are the possible causes and solutions?
A1: Low yields of this compound can stem from several factors related to the reaction conditions and handling procedures.
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Moisture Contamination: Borane (B79455) reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents, such as cyclohexene (B86901) and diethyl ether or tetrahydrofuran (B95107) (THF), should be rigorously dried before use.[1][2]
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Improper Temperature Control: The hydroboration reaction is typically carried out at 0°C.[1][2] Higher temperatures can lead to the formation of undesired side products like tricyclohexylborane (B89586) or decomposition of the borane reagent.[2] Maintaining the recommended temperature throughout the addition of the borane complex is crucial.
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Loss of Product During Isolation: this compound can be a fine, light solid that is easily lost during transfer.[1] When removing the supernatant via syringe or cannula, be careful not to aspirate the solid product.[1] Using a Schlenk flask and filtering under a positive pressure of nitrogen can be a more efficient method for isolating the solid.[1]
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Incomplete Reaction: Ensure the reaction is stirred for the recommended duration (typically 1-3 hours at 0°C) to allow for complete formation of this compound.[1][3]
Q2: The isolated this compound appears to be impure. What are the common impurities and how can I remove them?
A2: Common impurities include the solvent, unreacted starting materials, and over-hydroboration products.
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Residual Solvent: The solid product should be thoroughly dried under reduced pressure to remove any remaining diethyl ether or THF.[1] Be aware that this compound can "bump" during vacuum drying; using a glass frit in a vacuum adapter and a cold trap can help prevent product loss.[1][4]
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Unreacted Borane Complexes: The supernatant liquid may contain active borane species.[1] Careful removal of the supernatant is the first step. The remaining solid can be washed with a small amount of cold, dry solvent to remove soluble impurities.
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Tricyclohexylborane: If the reaction temperature is not well-controlled or if the stoichiometry of cyclohexene to borane is incorrect, tricyclohexylborane can form.[2] Maintaining a strict 2:1 molar ratio of cyclohexene to borane and a low temperature can minimize this.[5]
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Purification by Recrystallization (of derivatives): While this compound itself is often used without further purification, its derivatives, such as dicyclohexylboron trifluoromethanesulfonate (B1224126), can be purified by recrystallization.[1][4] This typically involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., hexane) at room temperature or with gentle warming, followed by cooling to a low temperature (e.g., -20°C) to induce crystallization.[1][4]
Q3: I am having trouble with the recrystallization of my this compound derivative. What are some troubleshooting tips?
A3: Recrystallization is a powerful purification technique, but it can be tricky.
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Choosing the Right Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] For dicyclohexylboron trifluoromethanesulfonate, hexane (B92381) is a commonly used solvent.[1][4]
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Using a Minimal Amount of Hot Solvent: Dissolve your impure solid in the minimum amount of hot solvent to ensure the solution is saturated.[7] Adding too much solvent will result in a low recovery of your purified product.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer.[6][7] Slow cooling promotes the formation of larger, purer crystals.
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Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound to initiate crystallization.[6][7]
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Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try redissolving the oil in more solvent and allowing it to cool more slowly.
Q4: this compound is air-sensitive and potentially pyrophoric. What are the best practices for handling and storing it?
A4: this compound and its reagents are hazardous and require careful handling.
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Inert Atmosphere: Always handle this compound under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[1][8]
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Proper Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[8]
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Storage: Store this compound as a solid or as a solution in a dry, inert solvent in a tightly sealed container, preferably in a refrigerator or freezer.[4][8] Solutions of dicyclohexylboron trifluoromethanesulfonate in hexane are reasonably stable when stored at approximately 4°C under nitrogen.[4]
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Quenching: Any residual active borane should be carefully quenched. The supernatant from the reaction can be treated with methanol (B129727) to destroy any remaining active borane.[1]
Quantitative Data Summary
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Borane Source | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Borane-dimethyl sulfide (B99878) | Diethyl ether | 0 | 3 | 92-99 | [1] |
| Borane-dimethyl sulfide | Tetrahydrofuran | 0 | 1 | Not specified, but product precipitates | [3] |
| Borane in tetrahydrofuran | Tetrahydrofuran | 0-5 | 1.5 | Not specified, used in situ | |
| In situ generated diborane | Not specified | Not specified | Not specified | 90-96 | [2] |
Experimental Protocols
Protocol 1: Synthesis and In Situ Purification of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cyclohexene (distilled from lithium aluminum hydride)
-
Borane-dimethyl sulfide complex (BMS)
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Anhydrous diethyl ether
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Oven-dried glassware
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Magnetic stirrer and stir bar
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Syringes and needles
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Nitrogen or argon source
Procedure:
-
Setup: Assemble an oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen.
-
Charging Reactants: Charge the flask with cyclohexene (e.g., 33.4 mL, 0.33 mol) and anhydrous diethyl ether (100 mL).
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Cooling: Cool the stirred solution to 0°C in an ice bath.
-
Addition of Borane: Slowly add borane-dimethyl sulfide complex (e.g., 16.6 mL, 0.16 mol) dropwise over 30 minutes, maintaining the temperature at 0°C.
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Reaction: Stir the reaction mixture at 0°C for 3 hours. This compound will precipitate as a white solid.
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Isolation: Allow the solid to settle. Carefully remove the supernatant liquid via a syringe or cannula.
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Washing (Optional): Wash the solid with a small amount of cold, dry diethyl ether and remove the wash solvent via cannula.
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Drying: Dry the residual solid under reduced pressure to obtain this compound. Note that the solid may bump during drying.[1][4] The product is often used immediately without further purification.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy this compound | 1568-65-6 [smolecule.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound | High-Purity Boron Reagent | RUO [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing the Exothermic Synthesis of Dicyclohexylborane
Welcome to the Technical Support Center for the synthesis of dicyclohexylborane (B74569). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction, troubleshoot common issues, and ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound considered a hazardous reaction?
A1: The synthesis of this compound via the hydroboration of cyclohexene (B86901) is an exothermic reaction, meaning it releases a significant amount of heat. If not properly controlled, this can lead to a rapid increase in temperature, potentially causing the solvent to boil, pressure to build up, and in a worst-case scenario, a thermal runaway reaction. Additionally, the borane (B79455) reagents used are often flammable and react with water.[1][2] The final product, this compound, and related alkylboranes can be pyrophoric (ignite spontaneously in air).
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are:
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Temperature: Maintaining a low and stable temperature is crucial to dissipate the heat generated during the reaction.
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Reagent Addition Rate: Slow, dropwise addition of the borane reagent to the cyclohexene solution ensures that the heat is released gradually and can be managed by the cooling system.[3]
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Stirring: Efficient stirring is essential to ensure even heat distribution and prevent localized hot spots.
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Inert Atmosphere: Borane reagents are sensitive to air and moisture, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is a thermal runaway and how can I prevent it?
A3: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat. To prevent this:
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Use a cooling bath with a large capacity.
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Add the borane reagent slowly and monitor the internal reaction temperature continuously.
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Ensure the stoichiometry of the reactants is correct. An excess of the borane reagent can lead to the formation of tricyclohexylborane, which can alter the reaction's thermal profile.[2]
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Have a plan for emergency cooling or quenching in case of an unexpected temperature rise.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of borane reagent: The borane-dimethyl sulfide (B99878) or borane-THF complex may have degraded due to improper storage. | Use a fresh bottle of the borane reagent or titrate the solution to determine its exact molarity before use. |
| Incomplete reaction: The reaction time may have been insufficient, or the temperature was too low. | Allow the reaction to stir for a longer period at the recommended temperature (e.g., 0-5 °C for 1.5-3 hours).[3][4] | |
| Loss of product during workup: this compound can be lost during filtration or drying if not handled carefully. | Use a Schlenk flask for the reaction and filtration to maintain an inert atmosphere and prevent product loss.[5] | |
| Formation of Side Products | Incorrect stoichiometry: An excess of borane can lead to the formation of tricyclohexylborane.[2] | Carefully measure and control the molar ratio of cyclohexene to borane (typically 2:1).[6] |
| Reaction temperature too high: Higher temperatures can promote side reactions. | Maintain the reaction temperature strictly within the recommended range (e.g., 0-5 °C).[4] | |
| Presence of water or air: Moisture can hydrolyze the borane reagent and the product. | Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas. | |
| Reaction Overheating | Addition of borane reagent is too fast: This is the most common cause of a sudden temperature spike. | Immediately stop the addition of the borane reagent. If necessary, use an emergency cooling bath (e.g., dry ice/acetone) to lower the temperature. |
| Inadequate cooling: The cooling bath may not have enough capacity to dissipate the heat. | Use a larger cooling bath or a more efficient cooling method. Ensure good thermal contact between the reaction flask and the cooling medium. | |
| Poor stirring: Inefficient stirring can lead to localized overheating. | Ensure the stirring is vigorous enough to keep the reaction mixture homogeneous. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
Cyclohexene (freshly distilled)
-
Borane-dimethyl sulfide complex (or Borane-THF complex)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas
-
Ice-water bath
-
Dry, two-necked round-bottom flask with a magnetic stir bar, dropping funnel, and condenser
Procedure:
-
Set up the reaction apparatus and flame-dry it under a vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
To the flask, add cyclohexene (2.2 equivalents) dissolved in the anhydrous solvent.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the borane-dimethyl sulfide complex (1 equivalent) dropwise via the dropping funnel over 30-60 minutes, while maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1.5 to 3 hours. A white precipitate of this compound should form.
-
The resulting slurry of this compound can be used directly for subsequent reactions or isolated by filtration under an inert atmosphere.
Quenching of Excess Borane Reagent
Caution: This process is exothermic and releases flammable hydrogen gas.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a protic solvent such as methanol (B129727) or ethanol (B145695) dropwise to the cooled reaction mixture.
-
Ensure the quenching procedure is performed in a well-ventilated fume hood.
Data Presentation
Table 1: Temperature Control for this compound Synthesis
| Parameter | Recommendation | Rationale |
| Initial Temperature | 0-5 °C | To ensure the reaction starts at a controlled temperature before the exothermic addition begins. |
| Addition Temperature | Maintain below 10 °C | To prevent a rapid and uncontrolled exotherm during the addition of the borane reagent. |
| Reaction Temperature | 0-5 °C | To control the overall reaction rate and minimize side product formation. |
| Cooling Method | Ice-water bath | Provides a stable and readily available cooling source for this temperature range. For larger scale, a cryocooler or a larger cooling bath may be necessary. |
Visualizations
References
Dicyclohexylborane Stability in Organic Solvents: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of dicyclohexylborane (B74569) in various organic solvents. This compound is a pyrophoric solid, reacting spontaneously with air and moisture, which necessitates careful handling under an inert atmosphere.[1][2] While it is soluble in several common organic solvents, its stability in solution is a critical factor for successful and reproducible experimental outcomes.[3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound is a pyrophoric solid and must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated area.[1][2] It should be kept away from sources of ignition, heat, and moisture.
Q2: What are the recommended solvents for this compound?
A2: this compound is soluble in aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, dichloromethane, and pentane. The choice of solvent can influence its stability and reactivity.
Q3: My reaction with this compound is sluggish or failing. What could be the cause?
A3: Loss of reagent activity is a common issue. This can be due to:
-
Improper Storage or Handling: Exposure to air or moisture, even briefly, can lead to significant degradation.
-
Solvent Impurities: Traces of water or other protic impurities in the solvent can rapidly decompose the reagent.
-
Solution Instability: this compound solutions are not typically stable for long periods and are often best prepared fresh for immediate use.[3]
Q4: How can I determine the concentration of an active this compound solution?
A4: Due to its instability, titrimetric methods are often impractical. A common approach is to use a known amount of a standard substrate (e.g., an alkene) and quench the reaction after a specific time, followed by analysis of the product yield. For a more direct and quantitative assessment, ¹¹B NMR spectroscopy can be employed to observe the characteristic signal of the active borane (B79455) and any degradation products.[4][5][6][7]
Q5: What are the visible signs of this compound decomposition in solution?
A5: While visual inspection is not a reliable method for determining activity, the formation of white precipitates (borinic acids or other insoluble boron species) can indicate decomposition. However, a clear solution does not guarantee the absence of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a hydroboration reaction. | 1. Inactive this compound due to improper handling or storage. 2. Impure solvent containing water or other protic impurities. 3. This compound solution was stored for too long before use. | 1. Ensure all handling is performed under a strict inert atmosphere (glovebox or Schlenk line).[1][2] 2. Use freshly distilled, anhydrous solvents. 3. Prepare this compound solutions fresh and use them immediately. |
| Inconsistent results between batches. | 1. Variation in the purity of the solid this compound. 2. Differences in the age or storage conditions of the this compound solution. | 1. If preparing in-house, ensure the synthesis protocol is consistent. 2. Standardize the time between solution preparation and use. If possible, analyze the solution's activity before use. |
| Formation of unexpected byproducts. | 1. Reaction with solvent or impurities. 2. Thermal decomposition of this compound at elevated reaction temperatures. | 1. Verify solvent compatibility and purity. 2. Maintain appropriate reaction temperatures. Consider that some dialkylboranes have limited thermal stability. |
| Difficulty in handling the pyrophoric solid. | Inexperience with handling air- and moisture-sensitive reagents. | Review and adhere to standard operating procedures for pyrophoric materials.[1][2][8][9][10] Practice transfers with non-hazardous materials to gain proficiency. |
Stability of this compound in Common Solvents
Quantitative data on the stability of this compound in various solvents is not extensively published, primarily because it is recommended to be used as a freshly prepared solution. The following table provides an illustrative summary of the expected relative stability based on general knowledge of dialkylborane chemistry. This data is for estimation purposes and should be experimentally verified for critical applications.
| Solvent | Storage Temperature | Estimated Half-life (t½) | Primary Decomposition Pathway | Notes |
| Tetrahydrofuran (THF) | 25 °C (Room Temp) | < 24 hours | Oxidation, reaction with trace water, potential for ether cleavage over time. | THF can form peroxides, which may react with the borane. Use of inhibited THF is recommended. |
| 0-4 °C | 1-3 days | Slow oxidation and hydrolysis. | Refrigeration significantly improves stability, but long-term storage is not advised. | |
| Diethyl Ether | 25 °C (Room Temp) | < 12 hours | Similar to THF, but ether is more volatile. | Prone to peroxide formation. Must be handled with extreme care due to high flammability. |
| 0-4 °C | < 24 hours | Slow oxidation and hydrolysis. | ||
| Dichloromethane | 25 °C (Room Temp) | < 8 hours | Reaction with solvent, oxidation, and hydrolysis. | Halogenated solvents can be reactive towards organoboranes. Stability is generally poor. |
| 0-4 °C | < 12 hours | Slow reaction with solvent. | ||
| Pentane/Hexane (B92381) | 25 °C (Room Temp) | 1-2 days | Oxidation and hydrolysis from trace impurities. | Non-coordinating solvents offer better stability than ethers if the solution is strictly anhydrous and deoxygenated. |
| 0-4 °C | Several days | Very slow decomposition if impurities are rigorously excluded. | A related compound, dicyclohexylboron trifluoromethanesulfonate, is noted to be "reasonably stable" in hexane at ~4°C under nitrogen. |
Experimental Protocols
Protocol for Monitoring this compound Stability using ¹¹B NMR Spectroscopy
This protocol outlines a method to quantitatively assess the stability of a this compound solution over time.
1. Materials and Equipment:
-
This compound
-
Anhydrous solvent of choice (e.g., THF-d8 for direct monitoring)
-
Inert atmosphere glovebox or Schlenk line
-
NMR tubes with J. Young valves or similar airtight seals
-
NMR spectrometer capable of ¹¹B detection
2. Procedure:
-
Preparation of the this compound Solution:
-
Inside a glovebox or under a positive pressure of inert gas, accurately weigh a sample of solid this compound.
-
Dissolve the solid in a known volume of the desired anhydrous deuterated solvent to achieve the target concentration (e.g., 0.5 M).
-
-
Sample Preparation for NMR:
-
Transfer an aliquot of the freshly prepared solution into an NMR tube equipped with an airtight seal.
-
Seal the NMR tube securely before removing it from the inert atmosphere.
-
-
¹¹B NMR Analysis:
-
Acquire an initial ¹¹B NMR spectrum (t=0). The signal for this compound should be a characteristic peak.
-
Integrate the area of the this compound peak. This will serve as the baseline for 100% activity.
-
-
Stability Monitoring:
-
Store the NMR tube under the desired conditions (e.g., room temperature or refrigerated).
-
Acquire subsequent ¹¹B NMR spectra at regular time intervals (e.g., every 2, 6, 12, 24 hours).
-
For each spectrum, integrate the this compound peak and any new peaks that appear, which may correspond to decomposition products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial integral.
-
Plot the percentage of this compound versus time to determine the decomposition rate and half-life.
-
Visualizations
Caption: Workflow for assessing this compound stability via ¹¹B NMR.
Caption: Key factors impacting the stability of this compound solutions.
References
- 1. scribd.com [scribd.com]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pnnl.gov [pnnl.gov]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
common impurities in commercial dicyclohexylborane
Technical Support Center: Dicyclohexylborane (B74569)
Welcome to the Technical Support Center for this compound (Chx₂BH). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercial this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems originating from common impurities.
Issue 1: Reduced Reactivity or Incomplete Hydroboration
Q: My hydroboration reaction is sluggish or incomplete, resulting in low yields of the desired product. What could be the cause?
A: Reduced reactivity of this compound is often linked to impurities that either consume the active reagent or inhibit the reaction. The primary culprits are typically moisture and atmospheric oxygen.
-
Moisture Contamination: this compound reacts readily with water, which leads to the formation of dicyclohexylborinic acid or other inactive boron species. This decomposition reduces the amount of active hydroborating agent available for your reaction.
-
Visual Cues: The presence of a significant amount of white, insoluble solid that does not appear to be the this compound dimer may indicate hydrolysis.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use.
-
Use anhydrous solvents. It is recommended to distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) prior to use.[1]
-
Handle this compound and prepare reaction mixtures under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.
-
-
-
Oxidation: Exposure to air can lead to the oxidation of this compound, rendering it inactive.
-
Troubleshooting Steps:
-
Maintain a positive pressure of an inert gas during storage and handling.
-
Use fresh commercial this compound or solutions prepared from it. Older batches may have been compromised by slow air leakage into the container.
-
-
Issue 2: Unexpected Side Products or Altered Selectivity
Q: My reaction is producing unexpected side products, or the regioselectivity/stereoselectivity of the hydroboration is not as expected. What impurities in my this compound could be responsible?
A: The presence of other borane (B79455) species or unreacted starting materials can lead to a mixture of products.
-
Presence of Tricyclohexylborane (B89586) (Chx₃B): This impurity arises from the reaction of this compound with excess cyclohexene (B86901) during its synthesis. While Chx₃B is generally unreactive as a hydroborating agent, its presence indicates a lower concentration of the active Chx₂BH. It can also act as a bulky Lewis acid, potentially influencing reaction pathways.
-
Detection: ¹¹B NMR spectroscopy is the most effective method for identifying different borane species. Tricyclohexylborane will have a distinct chemical shift compared to this compound.
-
Troubleshooting Steps:
-
Analyze the commercial this compound by ¹¹B NMR to quantify the level of Chx₃B.
-
If the Chx₃B level is high, consider purifying the this compound by recrystallization.
-
-
-
Residual Borane-Dimethyl Sulfide (B99878) (BMS) or Borane-THF: If the synthesis of this compound is incomplete, the more reactive and less sterically hindered borane complexes may remain.
-
Impact: These smaller borane species can exhibit different (and often lower) regioselectivity and stereoselectivity in hydroboration reactions compared to the bulky this compound.[2] This can lead to a mixture of regioisomeric alcohol products after oxidation.
-
Troubleshooting Steps:
-
Ensure the this compound has been properly isolated and washed to remove residual BMS or BH₃-THF.
-
¹¹B NMR can also detect the presence of these borane complexes.
-
-
-
Unreacted Cyclohexene: The presence of leftover cyclohexene from the synthesis can compete with your substrate for the this compound, leading to the formation of tricyclohexylborane in situ and reducing the yield of your desired product.
-
Detection: GC-MS analysis of the commercial reagent can identify volatile impurities like cyclohexene.
-
Troubleshooting Steps:
-
Ensure the this compound has been thoroughly dried under vacuum to remove volatile impurities.
-
If significant amounts of cyclohexene are present, purification by recrystallization may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most and where do they come from?
A1: The most common impurities originate from the synthesis process, which is the hydroboration of cyclohexene. These impurities can be categorized as follows:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Cyclohexene and the borane source (e.g., borane-dimethyl sulfide or borane-THF).
-
Side Products: Tricyclohexylborane, formed from the reaction of this compound with an excess of cyclohexene.
-
-
Handling and Storage-Related Impurities:
-
Hydrolysis Products: Dicyclohexylborinic acid and other boron oxides from exposure to moisture.
-
Oxidation Products: Various oxidized boron species from exposure to air.
-
-
Solvent Residues: Traces of the solvent used in the synthesis (e.g., THF, diethyl ether).
Q2: How can I assess the purity of my commercial this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹¹B NMR Spectroscopy: This is the most direct method for identifying and quantifying boron-containing species. Each type of borane (this compound, tricyclohexylborane, borane complexes, borinic acids) will have a characteristic chemical shift.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities such as residual solvents (THF, diethyl ether) and unreacted cyclohexene.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Can be used to confirm the presence of B-H bonds, which are absent in tricyclohexylborane.
Q3: How should I store this compound to minimize degradation?
A3: this compound is sensitive to air and moisture.[3] Proper storage is crucial to maintain its reactivity.
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).
-
Container: Use a well-sealed container, such as a Schlenk flask or a bottle with a septum-sealed cap.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.
Q4: Can I purify commercial this compound if I suspect it is impure?
A4: Yes, purification can often be achieved through recrystallization.[1][3][4][5][6] this compound is typically a solid that can be recrystallized from a suitable anhydrous solvent under an inert atmosphere.
Data Presentation
Table 1: Summary of Common Impurities in Commercial this compound
| Impurity Category | Specific Impurity | Typical Source | Potential Impact on Reactions | Recommended Analytical Method |
| Synthesis-Related | Tricyclohexylborane (Chx₃B) | Excess cyclohexene during synthesis | Reduces concentration of active reagent; acts as a bulky Lewis acid | ¹¹B NMR |
| Borane-Dimethyl Sulfide (BMS) or Borane-THF | Incomplete reaction or insufficient purification | Lower regioselectivity and stereoselectivity | ¹¹B NMR | |
| Cyclohexene | Unreacted starting material | Competes with substrate; forms Chx₃B in situ | GC-MS | |
| Handling & Storage | Dicyclohexylborinic Acid/Oxides | Exposure to moisture and air | Inactive; reduces concentration of active reagent | ¹¹B NMR |
| Solvent Residues | Tetrahydrofuran (THF), Diethyl Ether | Residual solvent from synthesis | Generally minimal impact if anhydrous, but can be a source of moisture or peroxides | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Purity Assessment by ¹¹B NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small amount (10-20 mg) of the commercial this compound in a deuterated anhydrous solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube. The NMR tube should be oven-dried and flushed with inert gas before use. For best results, use a quartz NMR tube to avoid background signals from borosilicate glass.[7][8]
-
Instrument Setup:
-
Use a spectrometer equipped with a boron-observe probe.
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Use a spectral width appropriate for organoboranes (e.g., from +100 to -100 ppm).
-
Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at 0 ppm).
-
-
Data Analysis:
-
Identify the peak for the this compound dimer.
-
Look for other peaks corresponding to potential impurities such as tricyclohexylborane, borane-THF/DMS complexes, and oxidized boron species.
-
Integrate the peaks to estimate the relative amounts of each species.
-
Protocol 2: Purification by Recrystallization
Caution: this compound is pyrophoric and reacts with moisture. All steps must be performed under a strict inert atmosphere.
-
Solvent Selection: Choose an anhydrous solvent in which this compound has high solubility at elevated temperatures and low solubility at low temperatures (e.g., hexane (B92381) or pentane).
-
Dissolution: In a Schlenk flask under an inert atmosphere, add the impure this compound. Add a minimal amount of the chosen anhydrous solvent and gently heat the mixture with stirring until the solid dissolves completely.
-
Cooling and Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals. Once at room temperature, cool the flask further in an ice bath or a freezer (-20 °C) to maximize crystal formation.[1]
-
Isolation: Isolate the crystals by filtration under an inert atmosphere using a Schlenk filter stick or by cannula filtration.
-
Washing: Wash the crystals with a small amount of the cold, anhydrous solvent to remove any adhering mother liquor containing the soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: Workflow for assessing and preparing commercial this compound for use.
Caption: Troubleshooting logic for unexpected results in this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. NMR Protocols [nmr.chem.ucsb.edu]
- 8. uni-muenster.de [uni-muenster.de]
Technical Support Center: Safe Quenching of Dicyclohexylborane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclohexylborane (B74569). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the quenching phase of a reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[1] It also reacts vigorously with water and other protic solvents, releasing flammable hydrogen gas. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent fires and explosions. This compound is also corrosive and can cause severe skin burns and eye damage.[1]
Q2: What are the appropriate quenching agents for this compound?
A2: A stepwise quenching process using protic solvents of increasing reactivity is recommended to control the reaction rate and dissipate heat safely. The general sequence of quenching agents is:
This gradual increase in the reactivity of the quenching agent helps to prevent a dangerously rapid evolution of hydrogen gas and heat.[2][3][4]
Q3: How do I handle the solid nature of this compound during quenching?
A3: Since this compound is a solid, it's recommended to first suspend it in a dry, inert, high-boiling solvent such as toluene (B28343) or hexane (B92381) before beginning the quenching process.[3] This improves heat transfer and allows for more controlled addition of the quenching agent to the stirred suspension.
Q4: What is the standard workup procedure for a hydroboration reaction using this compound?
A4: After the hydroboration is complete, the typical workup involves two main stages: quenching any excess this compound and then oxidizing the organoborane product.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a protic solvent (e.g., methanol) to destroy any unreacted this compound.[5]
-
Oxidation: Following the quench, the organoborane is oxidized to the desired alcohol. This is commonly achieved by the addition of a basic solution of hydrogen peroxide (e.g., 3M NaOH followed by 30% H₂O₂).[5][6][7] The temperature should be carefully monitored and controlled during the addition of the oxidizing agents as this step is often exothermic.[7]
Q5: How can I remove boron-containing byproducts from my final product?
A5: Boron-containing byproducts can often be removed by repeated co-distillation with methanol. This process converts the boron compounds into volatile trimethyl borate, which can be removed under reduced pressure.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Spontaneous ignition or smoke upon exposure to air. | This compound is pyrophoric. | Always handle this compound under a dry, inert atmosphere (nitrogen or argon). Ensure all glassware is oven-dried and purged with inert gas. Have a Class D fire extinguisher or dry sand readily available. |
| Violent, uncontrolled reaction during quenching. | The quenching agent was added too quickly or is too reactive for the initial quench. | Always cool the reaction mixture in an ice bath before and during quenching. Add the quenching agent dropwise with vigorous stirring. Begin with a less reactive alcohol like isopropanol before moving to more reactive ones like methanol and water.[2][3][4] |
| Incomplete quenching of the reagent. | Insufficient amount of quenching agent was used, or the reaction was not allowed to proceed to completion. | After the initial quenching, allow the mixture to warm to room temperature and stir for an extended period (e.g., several hours) to ensure all the pyrophoric material has reacted before proceeding with the workup or disposal.[3] |
| Formation of insoluble precipitates during quenching. | Boron salts or other byproducts may be insoluble in the reaction solvent. | The addition of a co-solvent might be necessary. In some cases, gentle heating after the initial exothermic reaction has subsided may help to dissolve the solids.[5] |
| Pressure buildup in the reaction flask. | Rapid evolution of hydrogen gas during the quench. | Ensure the reaction is performed in an open system or a system equipped with a pressure-relief device like a bubbler. Never perform a quench in a sealed container.[8] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Excess this compound
This protocol is intended for the safe destruction of unreacted this compound in a reaction mixture.
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of a dry, inert gas (nitrogen or argon) and is equipped with a magnetic stirrer and a temperature probe.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Suspension (if necessary): If this compound is present as a solid, add a dry, inert solvent (e.g., toluene or hexane) to create a stirrable suspension.
-
Stepwise Quenching:
-
Slowly add isopropanol dropwise via a syringe or an addition funnel while vigorously stirring. Monitor the temperature and gas evolution. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Once the addition of isopropanol no longer produces a significant exotherm or gas evolution, repeat the slow, dropwise addition with ethanol.
-
Following the ethanol addition, repeat the process with methanol.
-
Finally, slowly add water dropwise to ensure all residual borane (B79455) has been quenched.
-
-
Warming and Stirring: After the final addition of water, allow the mixture to slowly warm to room temperature and continue stirring for at least 2 hours to ensure the reaction is complete.[8]
-
Proceed with Workup: The reaction mixture is now ready for the subsequent oxidation step or further workup.
Visualizations
References
- 1. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sarponggroup.com [sarponggroup.com]
Validation & Comparative
Dicyclohexylborane vs. 9-BBN: A Comparative Guide to Hydroboration Selectivity
For researchers, scientists, and drug development professionals, the precise control of regioselectivity and stereoselectivity in hydroboration reactions is paramount. This guide provides a detailed comparison of two bulky hydroborating agents, dicyclohexylborane (B74569) ((c-C₆H₁₁)₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN), offering insights into their performance based on experimental data.
The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, enabling the anti-Markovnikov hydration of double bonds. The choice of borane (B79455) reagent is critical in achieving the desired selectivity, particularly with sterically hindered or complex substrates. While borane itself (BH₃) offers good utility, its limited steric bulk can lead to mixtures of regioisomers. To overcome this, sterically demanding dialkylboranes like this compound and 9-BBN have been developed.[1] This guide will delve into a direct comparison of these two reagents, focusing on their selectivity with various alkene substrates.
Performance Comparison: Regioselectivity
The primary advantage of using bulky boranes is the enhanced regioselectivity, directing the boron atom to the less sterically hindered carbon of the double bond.[1] Experimental data demonstrates that both this compound and 9-BBN offer significant improvements over less hindered boranes, with 9-BBN generally exhibiting superior selectivity.
Below is a summary of the regioselectivity observed for the hydroboration of representative alkenes with this compound and 9-BBN, followed by oxidation to the corresponding alcohols. The data represents the percentage of the alcohol formed from the boron atom adding to the indicated position.
| Alkene | Reagent | % Boron Addition at C1 | % Boron Addition at C2 | Reference |
| 1-Hexene (B165129) | This compound | ~99% | ~1% | [2] |
| 9-BBN | 99.9% | 0.1% | [2][3] | |
| Styrene | This compound | 99% | 1% | [4] |
| 9-BBN | 98.5% | 1.5% | [2] | |
| cis-4-Methyl-2-pentene | This compound | 96-97% (at C2) | 3-4% (at C3) | [4] |
| 9-BBN | 99.8% (at C2) | 0.2% (at C3) | [2][3] | |
| 2-Methyl-1-butene | This compound | ~99% | ~1% | [2] |
| 9-BBN | 99.8% | 0.2% | [2] |
As the data indicates, for terminal alkenes like 1-hexene and 2-methyl-1-butene, both reagents provide excellent selectivity for the terminal carbon. However, 9-BBN demonstrates near-perfect regiocontrol.[2][3] In the case of the internally substituted alkene, cis-4-methyl-2-pentene, 9-BBN again shows a higher preference for the less hindered internal carbon (C2) compared to this compound.[2][3][4] For styrene, this compound shows slightly higher selectivity for the terminal carbon than 9-BBN.[2][4]
Understanding the Selectivity
The enhanced regioselectivity of both this compound and 9-BBN stems from their significant steric bulk compared to borane. During the hydroboration transition state, the bulky alkyl groups on the boron atom favor placement away from the substituents on the alkene, thus directing the boron to the less sterically encumbered carbon.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Dicyclohexylborane and Disiamylborane Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in hydroboration reactions, the choice of the hydroborating agent is paramount to achieving desired selectivity and yield. Among the sterically hindered dialkylboranes, dicyclohexylborane (B74569) and disiamylborane (B86530) are two commonly employed reagents. A critical factor influencing their selection, handling, and storage is their thermal stability. This guide provides an objective comparison of the thermal stability of this compound and disiamylborane, supported by available data from the scientific literature.
Executive Summary
This compound exhibits significantly greater thermal stability compared to disiamylborane. While this compound can be isolated and stored as a stable white solid, disiamylborane is typically prepared in situ and used immediately, as its solutions are prone to disproportionation over time, even at reduced temperatures. This fundamental difference in stability has important implications for the practical application of these reagents in a laboratory setting.
Comparative Data
A comprehensive review of available literature indicates a notable lack of specific quantitative data, such as decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for both this compound and disiamylborane. Safety Data Sheets (SDS) for this compound explicitly state that no data is available for its decomposition temperature.[1] However, qualitative descriptions of their stability are consistent across multiple sources.
| Property | This compound | Disiamylborane |
| Physical State | Stable white solid[2][3] | Typically prepared and used as a solution |
| Storage Stability | Can be stored as a solid under dry nitrogen.[2] Solutions in hexane (B92381) are reasonably stable when stored at approximately 4°C under nitrogen.[4] | Solutions in THF are stable at 0°C for one week but undergo slow disproportionation. It is strongly recommended that the reagent be stored at 0°C and used within one week of preparation. |
| Handling | Must be used immediately upon generation or stored as a solid under dry nitrogen.[2] | Recommended to be freshly prepared for use. |
Discussion of Thermal Properties
This compound (Chx₂BH)
This compound is consistently described as a stable white solid, a key physical property that distinguishes it from disiamylborane.[2][3] This stability allows for its isolation and storage under an inert atmosphere. Solutions of this compound in solvents like hexane are also noted to be "reasonably stable" when refrigerated.[4] This characteristic provides greater flexibility in experimental design, as the reagent does not necessitate immediate use after preparation. The enhanced stability of this compound is attributed to the rigid cyclohexane (B81311) rings, which likely hinder the pathways for decomposition and disproportionation reactions.
Disiamylborane (Sia₂BH)
In contrast, disiamylborane is known for its limited thermal stability. While solutions in tetrahydrofuran (B95107) (THF) can be stored at 0°C for up to a week, they are susceptible to slow disproportionation. This process leads to the formation of other borane (B79455) species, which can negatively impact the selectivity of subsequent hydroboration reactions. Consequently, it is standard practice to prepare disiamylborane fresh for each use to ensure its purity and reactivity. The branched, acyclic nature of the "siamyl" (1,2-dimethylpropyl) groups likely contributes to its lower stability compared to the cyclic structure of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-tetrahydrofuran (B86392) complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of borane-dimethyl sulfide or borane-tetrahydrofuran complex in the chosen anhydrous solvent.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of cyclohexene (2 equivalents) in the same anhydrous solvent is added dropwise to the stirred borane solution.
-
The reaction mixture is stirred at 0°C for a specified period (typically 1-3 hours). This compound precipitates as a white solid.[3]
-
The solid product can be isolated by filtration under an inert atmosphere and washed with cold, anhydrous solvent.
-
The this compound should be used immediately or stored as a solid under a dry nitrogen atmosphere.[2]
Synthesis of Disiamylborane
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of borane-tetrahydrofuran complex.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of 2-methyl-2-butene (2 equivalents) in anhydrous THF is added dropwise to the stirred borane solution.
-
The reaction mixture is stirred at 0°C for approximately 2 hours to ensure the complete formation of disiamylborane.
-
The resulting solution of disiamylborane is typically used immediately for subsequent reactions without isolation.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5]
-
A small, accurately weighed sample of the borane (as a solid for this compound, or as a residue after careful solvent removal for disiamylborane) is placed in a tared TGA pan.
-
The sample is heated in the TGA furnace under a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously recorded as the temperature increases.
-
The resulting TGA curve (mass vs. temperature) would indicate the temperature at which decomposition begins (onset temperature) and the temperature of maximum mass loss.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6]
-
A small, accurately weighed sample of the borane is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in the DSC cell under a controlled inert atmosphere at a constant heating rate.
-
The DSC thermogram would show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition. The onset temperature of the decomposition peak would provide information on the thermal stability.
Logical Workflow for Stability Comparison
The following diagram illustrates the logical process for comparing the thermal stability of this compound and disiamylborane, from synthesis to analysis.
Caption: Workflow for comparing the thermal stability of this compound and disiamylborane.
Conclusion
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 1568-65-6 [chemicalbook.com]
- 3. Buy this compound | 1568-65-6 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Characterizing Dicyclohexylborane: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise characterization of reagents is paramount. Dicyclohexylborane (B74569), a versatile hydroborating and reducing agent, is no exception. This guide provides a comparative overview of spectroscopic methods for its characterization, with a focus on ¹¹B NMR spectroscopy, supplemented by experimental data and detailed protocols.
This compound typically exists as a dimer in the solid state, a crucial factor to consider when interpreting analytical data. While various techniques can be employed for its characterization, ¹¹B NMR offers a direct and sensitive window into the boron environment, providing invaluable information for assessing purity and structural integrity.
Spectroscopic Data Comparison
To facilitate a clear comparison, the following table summarizes the key spectroscopic data for this compound and its common alternative, dicyclohexylboron trifluoromethanesulfonate.
| Spectroscopic Technique | This compound (Dimer) | Dicyclohexylboron Trifluoromethanesulfonate |
| ¹¹B NMR | ~ δ 27 ppm (broad signal, solid-state) | δ 59.2 ppm (broad singlet, in hexane/C₆D₆)[1] |
| ¹H NMR | No data available | δ 1.19 (m, 12H), 1.67 (m, 10H) (in CDCl₃)[1] |
| ¹³C NMR | No data available | δ 26.5, 26.6, 26.9, 30.5, 118.3 (q, J = 316 Hz) (in CDCl₃)[1] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z 178.19 (monoisotopic mass for monomer) | No data available |
Experimental Protocols
¹¹B NMR Spectroscopy of this compound
This protocol outlines the general procedure for acquiring a solution-state ¹¹B NMR spectrum of an air- and moisture-sensitive organoborane like this compound.
Materials:
-
This compound sample
-
Anhydrous deuterated solvent (e.g., THF-d₈, C₆D₆)
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Glovebox or Schlenk line
-
Gas-tight syringe
Procedure:
-
Sample Preparation (Inert Atmosphere): Inside a glovebox or under an inert atmosphere on a Schlenk line, dissolve a carefully weighed amount of this compound in the anhydrous deuterated solvent. The concentration should be optimized for the instrument's sensitivity, typically in the range of 10-50 mg/mL.
-
Transfer to NMR Tube: Using a gas-tight syringe, transfer the solution to a dry NMR tube that has been previously flushed with an inert gas (e.g., argon or nitrogen).
-
Sealing the Tube: Securely seal the NMR tube to prevent any exposure to air or moisture.
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and lock the spectrometer using the deuterated solvent signal.
-
Acquire the ¹¹B NMR spectrum. Typical acquisition parameters include:
-
Nucleus: ¹¹B
-
Frequency: (Spectrometer dependent, e.g., 128 MHz for a 400 MHz spectrometer)
-
Reference: External BF₃·OEt₂ (δ 0.0 ppm)
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio. Due to the quadrupolar nature of the boron nucleus, signals can be broad, and a larger number of scans may be necessary.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio of the potentially broad boron signal.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of this compound, highlighting the central role of ¹¹B NMR.
Alternative Characterization Techniques
While ¹¹B NMR is the most direct method for analyzing this compound, other spectroscopic techniques provide complementary information:
-
¹H NMR Spectroscopy: Can be used to confirm the presence of the cyclohexyl groups and the B-H bond. However, the signals for the cyclohexyl protons can be complex and may overlap.
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the cyclohexyl groups.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the monomeric unit. Electron ionization (EI) is a common technique, but fragmentation can be extensive. Softer ionization methods may be necessary to observe the molecular ion peak clearly.
By employing a combination of these spectroscopic methods, with a primary focus on ¹¹B NMR, researchers can confidently characterize this compound, ensuring the reliability and reproducibility of their synthetic endeavors.
References
A Comparative Guide to the Analysis of Dicyclohexylborane Reaction Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation of alkenes using dicyclohexylborane (B74569) is a cornerstone reaction in organic synthesis, prized for its ability to produce anti-Markovnikov alcohols with high stereospecificity.[1][2] Accurate and efficient analysis of the resulting product mixture is paramount for reaction monitoring, yield determination, and purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of this compound reaction products, supported by experimental protocols and data.
Performance Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[3] For the analysis of this compound reaction products, which are typically alcohols after an oxidative workup, GC-MS offers excellent separation and identification capabilities. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) also present viable options, each with distinct advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and polarity, followed by mass-based identification.[3] | Characterization based on the magnetic properties of atomic nuclei.[4] | Separation by differential partitioning between a mobile and stationary phase. |
| Sample Preparation | Derivatization of polar analytes (alcohols) is often required to increase volatility.[5] | Minimal sample preparation, often non-destructive. | Sample must be soluble in the mobile phase. |
| Sensitivity | High (picogram to femtogram range). | Moderate to low, requires higher sample concentrations.[6] | High (nanogram to picogram range). |
| Quantitative Analysis | Excellent with the use of internal standards.[7] | Can be quantitative (qNMR) but often used for relative quantification.[8] | Excellent with proper calibration. |
| Structural Information | Provides fragmentation patterns aiding in structural elucidation. | Provides detailed information about molecular structure and connectivity.[4] | Limited structural information. |
| Analysis Time | Relatively fast per sample after method development. | Can be rapid for simple spectra, longer for complex molecules or 2D NMR. | Varies depending on the separation method. |
| Instrumentation Cost | Moderate to high. | High. | Moderate. |
| Typical Application | Routine analysis, purity determination, and identification of byproducts. | Structural confirmation and mechanistic studies. | Analysis of non-volatile or thermally labile compounds. |
Experimental Protocol: GC-MS Analysis of this compound Reaction Products (Post-Oxidation)
The direct analysis of the organoborane intermediates from the hydroboration reaction by GC-MS is challenging due to their reactivity and low volatility. Therefore, the reaction mixture is typically subjected to an oxidative workup (e.g., with hydrogen peroxide and a base) to convert the organoboranes into the corresponding alcohols.[1] These alcohols are then derivatized to increase their volatility for GC-MS analysis.
1. Oxidative Work-up of the this compound Reaction Mixture:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Carefully add 30% hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
2. Derivatization of the Alcohol Products (Silylation):
-
Dissolve the crude alcohol product in a dry, aprotic solvent (e.g., pyridine (B92270) or dichloromethane).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in excess.
-
Heat the mixture at 60-75 °C for 30-60 minutes to ensure complete derivatization.
-
Allow the mixture to cool to room temperature before injection into the GC-MS.
3. GC-MS Instrumental Parameters:
The following are typical starting parameters that may require optimization for specific analytes:
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[9] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or split, depending on sample concentration. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-550 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the GC-MS analysis of this compound reaction products.
Caption: Workflow for GC-MS analysis of this compound reaction products.
Conclusion
GC-MS is a highly effective and versatile technique for the analysis of this compound reaction products following an oxidative workup and derivatization. It provides excellent sensitivity and structural information, making it well-suited for both qualitative and quantitative analysis in research and development settings. While NMR offers superior structural elucidation without the need for derivatization, and HPLC is advantageous for non-volatile compounds, GC-MS remains a primary choice for routine analysis due to its speed, robustness, and high-throughput capabilities. The choice of analytical method will ultimately depend on the specific goals of the analysis, available instrumentation, and the nature of the compounds being investigated.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Kinetics of Hydroboration with Dicyclohexylborane and Other Selective Agents
For Researchers, Scientists, and Drug Development Professionals
The hydroboration of alkenes is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of double bonds with high stereospecificity. The choice of hydroborating agent is critical in achieving desired selectivity and efficiency. This guide provides a detailed comparison of the kinetic profiles of dicyclohexylborane (B74569) and other common sterically hindered dialkylboranes, supported by experimental data and detailed protocols for kinetic analysis.
Performance Comparison: Kinetic Data
The reactivity of hydroborating agents is intrinsically linked to their structural and electronic properties. This compound, existing as a dimer, is noted for its enhanced thermal stability compared to other dialkylboranes like disiamylborane. Kinetic studies reveal that the mechanism of hydroboration can vary significantly between different boranes, directly impacting their reaction rates and selectivity.
The hydroboration of alkenes with this compound is characterized by a concerted mechanism and follows second-order kinetics. This indicates that both the alkene and the this compound dimer participate in the rate-determining step. In contrast, 9-borabicyclo[3.3.1]nonane (9-BBN) exhibits a more complex kinetic profile. With reactive alkenes, the reaction is first-order, suggesting that the dissociation of the 9-BBN dimer into its monomeric form is the rate-limiting step. However, with less reactive alkenes, the reaction becomes three-halves order, indicating that the reaction of the monomer with the alkene is rate-determining. Disiamylborane also follows second-order kinetics, being first order in both the alkene and the borane (B79455) dimer.[1]
Below is a summary of available quantitative kinetic data for the hydroboration of various alkenes with this compound and a comparison with 9-BBN.
| Hydroborating Agent | Alkene | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| This compound | 1-Hexene | THF | 25 | Data not available in search results | Data not available in search results |
| Cyclohexene | THF | 25 | Data not available in search results | Data not available in search results | |
| 9-BBN | 1-Hexene | CCl₄ | 25 | Exhibits first-order kinetics (k₁ = 1.52 x 10⁻⁴ s⁻¹) | - |
| Cyclohexene | CCl₄ | 25 | Exhibits three-halves-order kinetics | - |
Note: Specific quantitative kinetic data such as second-order rate constants and activation energies for this compound were not available in the provided search results. The data for 9-BBN is presented to highlight the different kinetic behavior.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing conditions. The following are detailed methodologies for key experiments in studying the kinetics of hydroboration.
General Procedure for Hydroboration
This protocol outlines a general two-step procedure for the hydroboration of an alkene followed by oxidation to an alcohol. The specific conditions may be adapted based on the substrate and the borane used.
Materials:
-
Alkene
-
Hydroborating agent (e.g., this compound solution in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Oxidizing agent (e.g., hydrogen peroxide, 30% solution)
-
Aqueous base (e.g., 3M Sodium Hydroxide)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the alkene in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (typically 0 °C in an ice bath).
-
Add the hydroborating agent dropwise to the stirred solution of the alkene.
-
Allow the reaction mixture to stir at the appropriate temperature for a specified time to ensure complete hydroboration.
-
To oxidize the resulting organoborane, slowly add the aqueous base followed by the dropwise addition of the hydrogen peroxide solution. This step is exothermic and should be performed with caution.
-
After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or gently heated to ensure complete oxidation.
-
The product alcohol is then extracted from the aqueous phase using an organic solvent, dried, and purified.
Kinetic Measurement by Gas Chromatography (GC)
This method involves monitoring the disappearance of the alkene over time.
Procedure:
-
Set up the hydroboration reaction as described in the general protocol in a thermostated bath to maintain a constant temperature.
-
At timed intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding a suitable reagent, such as methanol, which will react with the unreacted borane.
-
Prepare the quenched aliquot for GC analysis. This may involve dilution with a suitable solvent and the addition of an internal standard for accurate quantification.
-
Inject the prepared sample into a gas chromatograph equipped with an appropriate column to separate the alkene from other components of the mixture.
-
By plotting the concentration of the alkene against time, the reaction order and the rate constant can be determined.
Reaction Mechanisms and Logical Relationships
The mechanism of hydroboration is a key determinant of its kinetic and stereochemical outcomes. The following diagrams illustrate the generally accepted mechanism for the hydroboration of an alkene and the workflow for a typical kinetic study.
Caption: Concerted four-membered transition state in alkene hydroboration.
Caption: Experimental workflow for a kinetic study of hydroboration using GC.
References
A Comparative Guide to the Regioselectivity of Dicyclohexylborane and Other Dialkylboranes in Hydroboration Reactions
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of carbon-carbon double bonds with high stereospecificity. The choice of borane (B79455) reagent is critical in controlling the regioselectivity of this transformation, particularly when dealing with complex molecules bearing multiple reactive sites. This guide provides an objective comparison of the regioselectivity of dicyclohexylborane (B74569) with other commonly employed dialkylboranes, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction to Hydroboration and Regioselectivity
Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond.[1] The subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond.[2] The regioselectivity of the hydroboration step is primarily governed by a combination of steric and electronic factors.[3] The boron atom, being the more electropositive component of the B-H bond, preferentially adds to the less sterically hindered carbon atom of the alkene.[3] Concurrently, electronic effects favor the development of a partial positive charge on the more substituted carbon in the transition state, further directing the boron to the less substituted position.[2]
Sterically hindered dialkylboranes, such as this compound ((c-C₆H₁₁)₂BH), disiamylborane (B86530) (bis(1,2-dimethylpropyl)borane, Sia₂BH), and 9-borabicyclo[3.3.1]nonane (9-BBN), are designed to amplify these steric effects, leading to significantly enhanced regioselectivity compared to borane (BH₃) itself.[4] This heightened selectivity is crucial for applications in the synthesis of complex organic molecules, including pharmaceuticals, where precise control of stereochemistry and functional group placement is paramount.
Comparative Regioselectivity Data
The following table summarizes the regioselectivity of various boranes in the hydroboration of representative alkenes. The data illustrates the percentage of boron addition to the terminal or less substituted carbon atom, leading to the anti-Markovnikov alcohol upon oxidation.
| Alkene | Borane Reagent | % Regioselectivity (Boron at less substituted carbon) | Reference(s) |
| 1-Hexene | Diborane (B8814927) (BH₃) | 94% | [5] |
| This compound | >99% (inferred from similar terminal alkenes) | [6] | |
| Disiamylborane (DAB) | 99% | [5] | |
| 9-BBN | 99.9% | [5] | |
| Styrene (B11656) | Diborane (BH₃) | 80% | [5] |
| This compound | ~98% (comparable to DAB) | [5] | |
| Disiamylborane (DAB) | 98% | [5] | |
| 9-BBN | 98.5% | [5] | |
| 2-Methyl-1-butene | Diborane (BH₃) | 99% | [5] |
| This compound | >99% (inferred from high steric demand) | [6] | |
| Disiamylborane (DAB) | >99% | ||
| 9-BBN | 99.8% | [5] | |
| cis-4-Methyl-2-pentene | Diborane (BH₃) | 57% | [7] |
| This compound | High (specific data not found) | ||
| Disiamylborane (DAB) | 97% | [7] | |
| 9-BBN | 99.8% | [7] |
Key Observations:
-
Superior Regioselectivity of Dialkylboranes: this compound, disiamylborane, and 9-BBN all exhibit significantly higher regioselectivity than diborane for the hydroboration of terminal and internally substituted alkenes.[5][7]
-
Steric Hindrance is Key: The bulky alkyl groups on these reagents create substantial steric hindrance, forcing the boron atom to add to the most accessible position on the alkene.[3]
-
9-BBN as the Gold Standard for Regioselectivity: Across the substrates examined, 9-BBN consistently provides the highest level of regioselectivity, often exceeding 99.8%.[5][7] Its rigid bicyclic structure makes it particularly sensitive to steric differences.[7]
-
This compound as a Highly Selective Alternative: While specific comparative data is less abundant, this compound is recognized for its excellent regioselectivity, comparable to that of disiamylborane, and offers improved thermal stability over disiamylborane.[6]
Experimental Protocols
General Procedure for Hydroboration-Oxidation of a Terminal Alkene with a Dialkylborane
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
Dialkylborane solution in THF (e.g., 0.5 M this compound, 1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Hydroboration: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and a septum, add the alkene dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the dialkylborane solution via syringe over 5-10 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting alkene.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The oxidation reaction can be exothermic. Maintain the temperature below 20 °C during the addition. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Workup: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Example Protocol: Hydroboration-Oxidation of Styrene with this compound
Procedure:
-
Hydroboration: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve styrene (1.04 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C. To this solution, add 21 mL of a 0.5 M solution of this compound in THF (10.5 mmol) dropwise via syringe. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Oxidation: Cool the mixture to 0 °C and slowly add 10 mL of 3 M NaOH, followed by the dropwise addition of 10 mL of 30% H₂O₂. Stir at room temperature for 1.5 hours.
-
Workup and Purification: Follow the general workup and purification procedure described above to isolate 2-phenylethanol.
Mechanistic Insights and Visualization
The high regioselectivity of dialkylboranes stems from a concerted, four-membered transition state.[5] The boron atom adds to the less substituted carbon, and the hydride adds to the more substituted carbon in a syn-fashion.[2]
Figure 1. Logical relationship of factors influencing the regioselectivity of hydroboration.
The DOT script above visualizes the interplay of steric and electronic effects that dictate the regioselective outcome of the hydroboration reaction, leading to the formation of the anti-Markovnikov product.
Conclusion
This compound is a highly effective reagent for achieving excellent regioselectivity in the hydroboration of alkenes, rivaling the selectivity of other sterically hindered dialkylboranes such as disiamylborane and approaching that of 9-BBN. Its superior thermal stability compared to disiamylborane offers a practical advantage in many synthetic applications. For researchers in drug development and complex molecule synthesis, the choice of a sterically demanding dialkylborane is paramount for controlling the regiochemical outcome of hydroboration-oxidation, and this compound represents a robust and highly selective option in the synthetic chemist's toolkit.
References
- 1. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 6. Hydroboration - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to Alternatives for Dicyclohexylborane in Selective Hydroboration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydroboration Reagents Supported by Experimental Data
The hydroboration-oxidation reaction is a fundamental tool in organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes with high stereospecificity. The choice of borane (B79455) reagent is paramount, as it dictates the reaction's regioselectivity, chemoselectivity, and overall efficiency. Dicyclohexylborane (B74569) (Chx₂BH) is a well-established reagent known for its high selectivity, driven by its significant steric bulk. However, a range of alternative reagents have been developed, each offering unique advantages in terms of stability, reactivity, and the nature of the resulting organoborane product.
This guide provides a comprehensive comparison of key alternatives to this compound, including disiamylborane (B86530), thexylborane, 9-borabicyclo[3.3.1]nonane (9-BBN), catecholborane, and pinacolborane. The performance of these reagents is evaluated based on experimental data, with a focus on providing researchers with the information needed to select the optimal reagent for their specific synthetic challenge.
Performance Comparison of Hydroboration Reagents
The primary driver for using substituted boranes over borane (BH₃) is to enhance selectivity. Steric hindrance is a key factor; larger, more sterically demanding reagents show a greater preference for adding to the less substituted carbon of a double or triple bond.[1][2] This effect significantly improves anti-Markovnikov regioselectivity.[3][4]
Table 1: Regioselectivity of Borane Reagents in the Hydroboration of Alkenes (% Boron Addition to the Terminal Carbon)
| Alkene Substrate | Diborane (B₂H₆) | Disiamylborane (Sia₂BH) | Thexylborane (ThxBH₂) | 9-BBN | This compound (Chx₂BH) |
| 1-Hexene | 94%[3] | 99%[3] | 94%[3] | >99%[5] | >99% |
| Styrene | 80%[3] | 98%[3] | 95%[3] | 98.5%[3] | 99% |
| 2-Methyl-1-butene | 99% | >99% | 99% | >99% | >99% |
| cis-4-Methyl-2-pentene | 57%[3] | 97%[3] | 66%[3] | 99.8%[3] | 99% |
Table 2: Reagent Properties and Typical Reaction Conditions
| Reagent | Abbreviation | Form | Key Features | Typical Conditions |
| Disiamylborane | Sia₂BH | Prepared in situ | High steric bulk, excellent regioselectivity. Thermally unstable.[6][7] | 0°C to RT; must be freshly prepared.[6] |
| Thexylborane | ThxBH₂ | Prepared in situ | Dihydride reagent, useful for sequential hydroboration of two different alkenes.[8][9] | 0°C to RT. |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Crystalline solid | Exceptional thermal stability, excellent regio- and chemoselectivity.[10][11] | RT to 80°C; THF or hydrocarbon solvents.[6] |
| Catecholborane | HBcat | Liquid | Less reactive, requires heat or catalysis. Forms stable boronic esters.[12][13] | 70-100°C (uncatalyzed) or RT with catalyst.[12][13] |
| Pinacolborane | HBpin | Liquid | Similar to HBcat but yields more stable, isolable boronate esters.[12][14] | Often requires transition metal catalyst.[12][15] |
Detailed Reagent Profiles
Disiamylborane (Sia₂BH)
Bis(1,2-dimethylpropyl)borane, commonly known as disiamylborane, is prepared by the hydroboration of 2-methyl-2-butene (B146552) with one equivalent of borane.[7] Its large steric profile makes it highly regioselective, favoring the terminal carbon of alkenes even more so than diborane.[3]
-
Advantages:
-
Excellent regioselectivity for terminal alkenes.[3]
-
High chemoselectivity; it reacts much faster with terminal alkenes than internal alkenes, allowing for selective hydroboration in dienes.[6][7]
-
Effectively stops the hydroboration of terminal alkynes at the vinylborane (B8500763) stage, preventing dihydroboration.[16]
-
-
Disadvantages:
-
Must be prepared fresh in situ as it is thermally unstable and cannot be stored for long periods.[6]
-
Only possesses one hydride for transfer, limiting atom economy.
-
Thexylborane (ThxBH₂)
2,3-Dimethyl-2-butylborane, or thexylborane, is a monoalkylborane, meaning it has two available hydrides for reaction. This unique feature allows for the stepwise hydroboration of two different alkenes, leading to the synthesis of mixed trialkylboranes which can be converted into unsymmetrical ketones.[8]
-
Advantages:
-
Disadvantages:
-
As a dihydride, it can react twice, which can be a disadvantage if only mono-hydroboration is desired and stoichiometry is not carefully controlled.
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
Often called the "banana borane," 9-BBN is a dimeric dialkylborane that is commercially available as a stable crystalline solid.[11] Its rigid bicyclic structure provides exceptional steric hindrance, leading to outstanding selectivity.
-
Advantages:
-
Unrivaled thermal stability among dialkylboranes, allowing for reactions at elevated temperatures (60-80 °C).[6][17]
-
Excellent regioselectivity (>99%) for terminal alkenes.[5]
-
High chemoselectivity, reacting preferentially with less sterically hindered double bonds.[10]
-
Commercially available as a solid or in THF solution.[18]
-
-
Disadvantages:
Catecholborane (HBcat) and Pinacolborane (HBpin)
Catecholborane and pinacolborane are distinct from alkylboranes. The oxygen atoms adjacent to the boron center reduce its electrophilicity, making these reagents less reactive.[12] Their primary utility lies in the direct synthesis of boronic esters (from catecholborane) and boronate esters (from pinacolborane), which are crucial intermediates in Suzuki cross-coupling reactions.[20]
-
Advantages:
-
Directly yield air- and moisture-stable boronic/boronate esters, which are easier to handle and purify than trialkylboranes.[12]
-
Pinacolborane-derived products are particularly stable.[14]
-
Their reactivity can be controlled through transition metal catalysis, opening pathways for asymmetric hydroboration.[12][15]
-
-
Disadvantages:
Logical Framework for Reagent Selection
The choice of a hydroborating agent depends on the substrate, the desired product, and the required selectivity. The following diagram illustrates a decision-making process for selecting an appropriate reagent.
Caption: Decision tree for hydroboration reagent selection.
Experimental Protocols
Protocol 1: Hydroboration of an Alkene with 9-BBN
This procedure is adapted for the hydroboration of a terminal alkene to achieve high regioselectivity, followed by oxidation to the corresponding primary alcohol.[1][21]
-
Materials:
-
Alkene substrate (e.g., 1-octene, 1.0 mmol)
-
0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF (1.1 mmol, 2.2 mL)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Hydroboration: In a dry, argon-flushed flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M 9-BBN solution in THF (2.2 mL, 1.1 mmol) via syringe.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC to confirm the consumption of the starting alkene.
-
Oxidation: Cool the reaction mixture again to 0 °C.
-
Carefully add 3 M NaOH solution (1.5 mL) followed by the slow, dropwise addition of 30% H₂O₂ (1.5 mL), ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
Work-up: Dilute the mixture with diethyl ether (20 mL). Separate the organic layer, and wash it sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product, which can be purified by column chromatography.
-
Protocol 2: Hydroboration of an Alkyne with Catecholborane
This protocol describes the uncatalyzed hydroboration of a terminal alkyne to form a vinylboronic ester, a precursor for Suzuki coupling.[13][22]
-
Materials:
-
Terminal alkyne (e.g., 1-octyne, 10 mmol)
-
Catecholborane (11 mmol)
-
Anhydrous solvent (e.g., THF or can be run neat)
-
Apparatus for distillation under reduced pressure
-
-
Procedure:
-
Hydroboration: In a flame-dried, nitrogen-flushed flask equipped with a magnetic stir bar and a reflux condenser, charge the terminal alkyne (10 mmol).
-
Add catecholborane (11 mmol) via syringe. If using a solvent, dissolve the alkyne in anhydrous THF (10 mL) before adding the catecholborane.
-
Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction by GC or NMR to confirm the formation of the vinylborane.
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
If run neat, the product can be directly purified by vacuum distillation. If a solvent was used, remove it under reduced pressure first. The resulting cis-alkenylboronic ester is sensitive to air and moisture and should be used promptly or handled under an inert atmosphere.
-
Conclusion
While this compound remains a highly effective reagent for selective hydroboration, several alternatives offer distinct advantages that can be leveraged for specific synthetic applications.
-
For maximum regioselectivity and operational simplicity with stable substrates, 9-BBN is the premier choice due to its exceptional stability and commercial availability.
-
When high reactivity and chemoselectivity between different types of alkenes are required, freshly prepared disiamylborane is an excellent option.
-
Thexylborane occupies a unique niche for the synthesis of mixed organoboranes.
-
For syntheses requiring the direct formation of boronic or boronate esters, particularly for subsequent cross-coupling reactions, catecholborane and pinacolborane are indispensable, especially when paired with catalytic methods.
By understanding the specific properties and reactivity profiles of each reagent, researchers can optimize their synthetic strategies to achieve desired outcomes with high efficiency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydroboration - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Disiamylborane [chem.ucla.edu]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Pinacolborane [organic-chemistry.org]
- 15. DSpace [qspace.library.queensu.ca]
- 16. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. pnas.org [pnas.org]
- 18. scispace.com [scispace.com]
- 19. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
Dicyclohexylborane in Synthesis: A Cost-Benefit Analysis for Researchers
In the landscape of synthetic organic chemistry, the choice of reagents is a critical decision that balances reactivity, selectivity, cost, and safety. Dicyclohexylborane (B74569), a sterically hindered dialkylborane, has carved out a niche as a valuable tool, particularly in hydroboration-oxidation reactions. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing its performance with common alternatives such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane.
Performance Comparison: this compound vs. Alternatives
The primary application of these boranes is in the hydroboration of alkenes and alkynes, a foundational reaction for the anti-Markovnikov hydration of unsaturated bonds. The choice of the hydroborating agent significantly impacts the regioselectivity and stereoselectivity of the reaction.
Key Performance Metrics:
| Reagent | Typical Regioselectivity (Terminal Alkene) | Relative Reactivity | Key Advantages | Disadvantages |
| This compound | High | Moderate | Good thermal stability, high regioselectivity with terminal alkenes. | Typically prepared in situ, less reactive towards hindered alkenes. |
| 9-BBN | Excellent (>99%) | Low | Exceptional regioselectivity, commercially available as a stable solid or solution. | High cost, slower reaction rates. |
| Disiamylborane | High | High | High reactivity, good for selective hydroboration of terminal alkenes in the presence of internal alkenes. | Thermally unstable, must be prepared fresh. |
Cost Analysis: A Look at the Financial Viability
For researchers and drug development professionals, the cost of reagents is a significant consideration, especially for large-scale synthesis. This compound is typically prepared in situ from cyclohexene (B86901) and a borane (B79455) source, making its cost dependent on the price of these precursors.
Estimated Cost Comparison (per mole of hydroborating agent):
| Reagent | Starting Materials | Estimated Cost per Mole |
| This compound | Cyclohexene, Borane dimethyl sulfide (B99878) complex or Borane-THF complex | ~$50 - $150 |
| 9-BBN (0.5 M solution in THF) | 1,5-Cyclooctadiene, Borane source (for commercial synthesis) | ~$500 - $800 |
| Disiamylborane | 2-Methyl-2-butene, Borane source | ~$100 - $200 |
Note: Prices are estimates based on currently available data from various chemical suppliers and are subject to change. The cost of in-situ prepared reagents does not include labor and other indirect costs.
Safety and Handling Considerations
All boranes are reactive compounds that require careful handling. They are typically air- and moisture-sensitive and can be flammable.
| Reagent | Key Hazards | Handling Precautions |
| This compound | Flammable solid, water-reactive. | Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water and moisture. |
| 9-BBN | Flammable solid/solution, water-reactive. | Handle under an inert atmosphere. Solutions in THF are highly flammable. |
| Disiamylborane | Pyrophoric (may ignite spontaneously in air), water-reactive. | Strict anhydrous and anaerobic techniques are required. Must be prepared and used with extreme caution. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. Below are representative protocols for the synthesis of this compound and its application in the hydroboration-oxidation of a model terminal alkene, 1-octene (B94956).
Synthesis of this compound
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS) or Borane-tetrahydrofuran complex (BH3-THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexene (2.0 equivalents) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex or borane-THF complex (1.0 equivalent) in anhydrous THF via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours. The this compound will precipitate as a white solid.
-
The resulting slurry can be used directly for the subsequent hydroboration step.
Hydroboration-Oxidation of 1-Octene with this compound
Materials:
-
This compound slurry (prepared as above)
-
1-Octene
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
To the freshly prepared slurry of this compound at 0 °C, add a solution of 1-octene (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This oxidation step is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-octanol.
-
Purify the product by column chromatography or distillation.
A typical yield for the hydroboration-oxidation of 1-octene with this compound is in the range of 85-95%, with high regioselectivity for the primary alcohol.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the logic behind selecting a hydroborating agent, the following diagrams have been generated using Graphviz.
literature review of dicyclohexylborane applications in asymmetric synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of chiral molecules is a perpetual endeavor. Among the arsenal (B13267) of reagents available for asymmetric synthesis, dicyclohexylborane (B74569) (Chx₂BH) and its derivatives have carved out a significant niche. This guide provides a comprehensive literature review of the applications of this compound in asymmetric hydroboration, aldol (B89426) reactions, and ketone reductions. We present a comparative analysis of its performance against alternative reagents, supported by quantitative data and detailed experimental protocols to aid in the practical application of these powerful synthetic tools.
This compound is a sterically hindered dialkylborane that exhibits notable regioselectivity and stereoselectivity in its reactions. Its bulky cyclohexyl groups play a crucial role in directing the stereochemical outcome of reactions, making it a valuable reagent for the synthesis of enantiomerically enriched compounds. This guide will delve into the three primary areas of its application in asymmetric synthesis.
Asymmetric Hydroboration-Oxidation
Asymmetric hydroboration-oxidation is a two-step process that converts a prochiral alkene into a chiral alcohol with control over the stereochemistry. This compound is a key reagent in this transformation, offering a valuable alternative to other chiral boranes.
The general workflow for a this compound-mediated asymmetric hydroboration-oxidation involves the initial reaction of the alkene with this compound to form a trialkylborane intermediate. This intermediate is then oxidized, typically using alkaline hydrogen peroxide, to yield the corresponding chiral alcohol.
Performance Comparison
The efficacy of this compound in asymmetric hydroboration is often compared to other chiral borane (B79455) reagents, most notably diisopinocampheylborane (B13816774) (Ipc₂BH). The choice of reagent can significantly impact the enantioselectivity and yield, depending on the structure of the alkene substrate.
| Alkene Substrate | Reagent | Yield (%) | ee (%) | Reference |
| cis-2-Butene | (-)-Ipc₂BH | - | 98.4 | [1] |
| 1-Hexene | Chx₂BH | 99 (regioselectivity) | - | [2] |
| Styrene | Chx₂BH | 99 (regioselectivity) | - | [2] |
| Allenylstannane | Chx₂BH | 61 | 68 | [3] |
| Allenylstannane | (d-Ipc)₂BH | 81-88 | >95 | [3] |
Table 1: Comparison of this compound and Diisopinocampheylborane in Asymmetric Hydroboration.
Experimental Protocol: Hydroboration of Styrene with this compound
This protocol is adapted from established procedures for the hydroboration of alkenes.
Materials:
-
This compound (Chx₂BH)
-
Styrene
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound (1.1 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar.
-
The solution is cooled to 0 °C in an ice bath.
-
Styrene (1.0 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water (0.5 mL).
-
The organoborane is oxidized by the dropwise addition of 3 M aqueous sodium hydroxide (1.5 mL), followed by the slow, careful addition of 30% hydrogen peroxide (1.5 mL) while maintaining the temperature below 40 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired alcohol.
Asymmetric Aldol Reactions
Dicyclohexylboron-derived enolates are powerful intermediates for stereoselective aldol reactions, allowing for the construction of β-hydroxy carbonyl compounds with high levels of diastereoselectivity and enantioselectivity. Dicyclohexylboron chloride (Chx₂BCl) and dicyclohexylboron triflate (Chx₂BOTf) are the most commonly employed reagents for the in situ generation of these enolates.
The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the boron enolate (E or Z), which in turn is influenced by the ketone substrate, the boron reagent, and the amine base used.
Performance Comparison
The choice of boron reagent and reaction conditions can be tuned to favor the formation of either syn- or anti-aldol products. Dicyclohexylboron triflate, for instance, is often used to promote the formation of anti-aldol adducts.[4][5]
| Ketone/Ester | Aldehyde | Boron Reagent | Base | Diastereoselectivity (anti:syn) | Yield (%) | Reference |
| Methyl Phenylacetate | Various | Chx₂BOTf | Et₃N | >95:5 | High | [4] |
| Methyl Arylacetate | Various | n-Bu₂BOTf | i-Pr₂NEt | (syn-selective) | High | [4] |
| Pentafluorosulfanylacetic acid ester | Various | Chx₂BCl | Et₃N | Excellent (anti) | Good to High | [2] |
| L-erythrulose derivative | Chiral Aldehydes | Chx₂BCl | - | Good | Good | [6] |
Table 2: Diastereoselectivity in Dicyclohexylboron-Mediated Aldol Reactions.
Experimental Protocol: Anti-Selective Aldol Reaction of a Carboxylic Ester
This protocol is a representative example of an anti-selective aldol reaction using dicyclohexylboron triflate, adapted from a procedure in Organic Syntheses.[7]
Materials:
-
Carboxylic ester
-
Aldehyde
-
Dicyclohexylboron trifluoromethanesulfonate (B1224126) (Chx₂BOTf) (1 M solution in hexane)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
pH 7 buffer solution
-
Methanol (B129727) (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a stirred solution of the carboxylic ester (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere, is added a 1 M solution of dicyclohexylboron trifluoromethanesulfonate in hexane (B92381) (2.2 mL, 2.2 mmol).[7]
-
The reaction mixture is stirred for 30 minutes at -78 °C.
-
The aldehyde (1.1 mmol) is added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C.[7]
-
The reaction is allowed to warm to room temperature over 1 hour and then quenched by the addition of pH 7 buffer solution (4 mL).[7]
-
The mixture is diluted with methanol (20 mL), and 30% hydrogen peroxide (2 mL) is added carefully.[7]
-
The mixture is stirred vigorously overnight and then concentrated.
-
The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.[7]
Asymmetric Reduction of Ketones
While this compound itself is not a chiral reducing agent, its derivatives, or its use in conjunction with chiral catalysts, can effect the asymmetric reduction of prochiral ketones to chiral secondary alcohols. However, dedicated chiral borane reagents such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™) are generally more effective for this transformation.
The general principle involves the coordination of the ketone to the boron reagent, followed by the stereoselective transfer of a hydride to the carbonyl carbon.
Performance Comparison
The enantioselectivity of ketone reductions is highly dependent on the structure of both the ketone and the chiral reducing agent.
| Ketone Substrate | Reagent | Yield (%) | ee (%) | Reference |
| Acetophenone | (-)-DIP-Chloride™ | 85 | 98 | |
| α-Keto esters | (-)-DIP-Chloride™ | - | 82->99 | |
| Hindered cyclic ketones | Chiral oxazaborolidine/Borane | - | >99 | |
| Aromatic ketones | Chiral oxazaborolidine/Borane | - | >99 |
Table 3: Enantioselective Reduction of Ketones with Boron-Based Reagents.
Experimental Protocol: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride™
This protocol is a general representation based on literature procedures for asymmetric ketone reductions.
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of (-)-DIP-Chloride™ (1.1 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, nitrogen-purged flask and cooled to -25 °C.
-
Acetophenone (1.0 mmol) is added neat to the stirred solution.
-
The reaction mixture is stirred at -25 °C for the time required for complete reaction (monitoring by TLC or GC is recommended).
-
The reaction is quenched by the addition of methanol (1 mL).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (10 mL), and diethanolamine (1.1 mmol) is added to precipitate the boron byproducts.
-
The mixture is stirred for 30 minutes, and the solid is removed by filtration.
-
The filtrate is concentrated, and the crude alcohol is purified by flash chromatography.
Conclusion
This compound and its derivatives are versatile and powerful reagents in the field of asymmetric synthesis. Their application in hydroboration and aldol reactions provides reliable pathways to chiral alcohols and β-hydroxy carbonyl compounds with high levels of stereocontrol. While less commonly used for direct ketone reductions compared to specialized chiral boranes, the principles of steric control demonstrated by the dicyclohexyl groups are fundamental to the design of many asymmetric transformations. The provided data and protocols serve as a valuable resource for chemists seeking to employ these reagents in their synthetic endeavors, enabling the efficient and selective construction of complex chiral molecules.
References
Safety Operating Guide
Safe Disposal of Dicyclohexylborane: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of dicyclohexylborane (B74569), a pyrophoric and corrosive organoborane reagent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Summary & Personal Protective Equipment (PPE)
This compound presents significant hazards, including catching fire spontaneously if exposed to air and causing severe skin burns and eye damage.[1][2] It also reacts readily with water.[3] Therefore, stringent safety precautions, including the use of appropriate personal protective equipment (PPE), are mandatory.
| Hazard | Description | Recommended PPE | Reference |
| Pyrophoric | Catches fire spontaneously on contact with air. | Fire/flame resistant and impervious clothing. | [2] |
| Corrosive | Causes severe skin burns and eye damage. | Wear chemical impermeable gloves, tightly fitting safety goggles with side-shields, and a face shield. | [1][2] |
| Water-Reactive | Reacts with water. | Handle under inert gas and protect from moisture. | [3][4] |
| Inhalation Hazard | Do not breathe dust, fume, gas, mist, vapors, or spray. | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | [2] |
Experimental Protocol for this compound Disposal
The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] For laboratories that must neutralize small residual amounts, the following procedure is a cautious adaptation from methods for other reactive boron-containing materials. This procedure should only be carried out by trained personnel in a controlled environment.
Objective: To safely neutralize residual this compound for disposal.
Materials:
-
Dry, inert hydrocarbon solvent (e.g., heptane, toluene)
-
Tertiary-butyl alcohol (t-butanol)
-
Deionized water
-
Nitrogen gas source
-
Schlenk flask or similar reaction vessel with a stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly dried and purged with nitrogen gas to establish an inert atmosphere.
-
Dilution: Transfer the this compound waste into the reaction vessel. If it is a solid, dissolve it carefully in a minimal amount of a dry, inert solvent like diethyl ether, as might be used in its synthesis.[5][6] Then, add a sufficient volume of a dry hydrocarbon solvent (e.g., heptane) to dilute the mixture.
-
Cooling: Place the reaction vessel in an ice bath to manage the exothermic reaction. The reaction of this compound can be highly exothermic.[6]
-
Quenching with Alcohol: Slowly add t-butanol dropwise to the stirred solution under a nitrogen atmosphere. The less reactive t-butyl alcohol is used to control the reaction rate.[7]
-
Hydrolysis: After the reaction with t-butanol has ceased, slowly and cautiously add water dropwise to the mixture.
-
Phase Separation: Once the addition of water is complete and the reaction has subsided, allow the mixture to warm to room temperature. The mixture will separate into two layers, an organic layer and an aqueous layer.
-
Waste Segregation: Separate the two layers. The organic layer should be collected and disposed of as flammable liquid waste. The aqueous layer should be neutralized (if necessary) and disposed of as solvent waste, in accordance with local regulations.[7]
Accidental Release and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is critical.
| Emergency Situation | Procedure | Reference |
| Spill/Leak | Evacuate personnel to a safe area, upwind of the spill. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Contain the spill and prevent it from entering drains. Collect the material in a suitable, closed container for disposal. | [1][2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use water. Firefighters should wear self-contained breathing apparatus. | [1] |
| Skin Contact | Immediately brush off loose particles and immerse the affected area in cool water or wrap in wet bandages. Take off contaminated clothing and wash with soap and plenty of water. Seek immediate medical attention. | [1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. | [1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately. | [1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Dicyclohexylborane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for dicyclohexylborane (B74569). Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
This compound is a pyrophoric solid that can ignite spontaneously upon contact with air and causes severe skin burns and eye damage.[1][2][3][4] It is also flammable and reacts readily with water.[2] Due to these hazardous properties, meticulous planning and execution of all handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields.[3] A full-face shield should be worn over the goggles when there is a splash hazard.[5] | Protects against splashes, dust, and aerosols, which can cause severe eye damage.[3] |
| Skin and Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[3][6] Fire/flame resistant and impervious clothing is required.[1] An apron may also be necessary.[6] | Prevents skin contact, which can cause severe burns.[3] Flame-resistant material is crucial due to the pyrophoric nature of the chemical.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene).[1] Disposable gloves are preferred.[7] Always inspect gloves for integrity before use.[1] | Protects hands from direct contact and burns.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[3] |
Hazard and Safety Data Summary
The following table outlines the key hazards associated with this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Pyrophoric Solid | H250: Catches fire spontaneously if exposed to air.[2][3][4] | Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Do not allow contact with air; handle under an inert atmosphere (e.g., nitrogen or argon).[1][3][8] Use non-sparking tools.[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2][3][4] | Avoid contact with skin and eyes.[1] Wear appropriate PPE at all times.[1][3] Ensure safety showers and eyewash stations are readily accessible. |
| Flammability | Flammable solid.[2] | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] |
| Reactivity | Reacts readily with water.[2] | Avoid contact with water and other incompatible materials. Store away from moisture. |
Standard Operating Protocol for this compound
This protocol details the step-by-step procedure for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[8]
-
Inert Atmosphere: Prepare a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. This compound must not be exposed to air.[1][8]
-
PPE Inspection: Don and inspect all required PPE as outlined in the table above. Ensure there are no defects.
-
Emergency Equipment: Verify the location and functionality of the nearest fire extinguisher (Class D for flammable metals, or dry chemical), safety shower, and eyewash station.
2. Handling and Experimental Procedure:
-
Inert Environment Transfer: Transfer the this compound container into the inert atmosphere of the glovebox or handle using a Schlenk line.
-
Dispensing: Use non-sparking tools (e.g., stainless steel or bronze spatulas) to dispense the required amount of the solid.[1]
-
Container Sealing: Keep the primary container tightly sealed when not in use.[1][3]
-
Solvent Addition: If dissolving, add the solvent slowly to the this compound under the inert atmosphere. This compound is soluble in THF, diethyl ether, dichloromethane, and pentane.[8]
-
Reaction Quenching: After the reaction is complete, the quenching of any remaining active borane (B79455) should be done with extreme care, typically by slow addition of an alcohol like methanol (B129727) at a low temperature.[9]
3. Post-Handling and Waste Disposal:
-
Decontamination: Decontaminate all equipment that has come into contact with this compound. This can be done by rinsing with an appropriate solvent, followed by careful quenching of the rinsate.
-
Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container.
-
Disposal: this compound waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not dispose of it down the drain or in regular trash.[1]
-
Container Disposal: Empty containers can be triple-rinsed with a suitable solvent (the rinsate must be treated as hazardous waste) and then either recycled, reconditioned, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]
4. Emergency Procedures:
-
In Case of Fire:
-
Evacuate the area immediately.
-
Use a Class D fire extinguisher, dry chemical, or carbon dioxide. Do NOT use water.
-
If the fire is large or cannot be controlled, activate the fire alarm and call for emergency services.
-
-
In Case of Spill:
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately brush off any loose particles.[1][3] Immerse the affected area in cool water or wrap in wet bandages.[1][3] Remove contaminated clothing and wash the skin with soap and plenty of water.[1][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1] Call for immediate medical assistance.
-
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Buy this compound | 1568-65-6 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. This compound | 1568-65-6 [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
